Methyl 4-amino-2-isopropoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRPGGWVCHZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Analysis of Methyl 4-amino-2-isopropoxybenzoate: A Technical Guide
Introduction:
Methyl 4-amino-2-isopropoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical properties and potential biological activity. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound. As direct experimental data is not widely available, this document presents predicted spectral characteristics based on established principles of spectroscopy. Furthermore, it outlines comprehensive experimental protocols for acquiring this data, serving as a valuable resource for researchers in drug development and chemical synthesis.
The structural analysis of a novel compound like this compound is a multi-faceted process. Spectroscopic techniques provide complementary information that, when combined, allows for an unambiguous determination of the molecular structure. The logical workflow for this process is illustrated below.
"physical and chemical properties of Methyl 4-amino-2-isopropoxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-amino-2-isopropoxybenzoate, a compound of interest in chemical and pharmaceutical research. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential biological relevance based on related structures.
Core Physical and Chemical Properties
Precise experimental data for this compound is not widely available in published literature. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted. It is crucial to note that these are estimates and should be confirmed by experimental analysis.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Methyl 4-aminobenzoate (Experimental) | Methyl 4-amino-2-methoxybenzoate (Experimental) |
| CAS Number | 909563-22-0 | 619-45-4[1][2] | 27492-84-8[3] |
| Molecular Formula | C₁₁H₁₅NO₃ | C₈H₉NO₂[1][2] | C₉H₁₁NO₃[3] |
| Molecular Weight | 209.24 g/mol | 151.16 g/mol [2] | 181.19 g/mol [3] |
| Melting Point | Not available | 110-113 °C[1] | 155-159 °C[3] |
| Boiling Point | Not available | 273.17 °C (rough estimate)[2] | Not available |
| Solubility | Likely soluble in alcohol and ether; slightly soluble in water. | Soluble in alcohol and ether; slightly soluble in water.[2][4] | Not available |
| Appearance | Likely a crystalline solid. | White to beige crystalline powder or crystals.[1][2] | Solid.[3] |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of this compound is through the Fischer esterification of 4-amino-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. While a specific protocol for this exact compound is not detailed in the reviewed literature, a general procedure can be adapted from the synthesis of similar esters.
Proposed Synthesis of this compound
A potential synthetic route involves a two-step process starting from 2-hydroxy-4-nitrobenzoic acid:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-4-nitrobenzoic acid is reacted with 2-bromopropane in the presence of a base to form 2-isopropoxy-4-nitrobenzoic acid.
-
Reduction of the Nitro Group and Esterification: The nitro group is then reduced to an amine, and the carboxylic acid is esterified with methanol under acidic conditions to yield the final product.
Alternatively, starting from 4-amino-2-hydroxybenzoic acid, the synthesis could proceed via:
-
Protection of the Amino Group: The amino group is first protected, for example, by acetylation.
-
Williamson Ether Synthesis: The hydroxyl group is then converted to an isopropoxy group.
-
Esterification: The carboxylic acid is esterified.
-
Deprotection: The protecting group on the amine is removed to give this compound.
A detailed, generalized experimental protocol for the Fischer esterification step is provided below.
General Experimental Protocol for Fischer Esterification
Materials:
-
4-amino-2-isopropoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 4-amino-2-isopropoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Chemical Reactivity and Stability
This compound is expected to exhibit reactivity characteristic of an aromatic amine and a benzoate ester. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The ester group is susceptible to hydrolysis under acidic or basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases[4].
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of substituted aminobenzoate esters has been investigated for various pharmacological properties. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as EGFR inhibitors for their potential anti-proliferative properties in cancer cell lines[5]. Other studies on aromatic amino-acid esters have explored their antioxidant, antibacterial, antifungal, and enzyme inhibitory activities[6]. The isopropoxy substitution at the 2-position may influence the compound's lipophilicity and steric profile, potentially modulating its biological activity compared to other substituted aminobenzoates. Further research is required to elucidate the specific biological functions of this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
Conclusion
This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a basis for exploring its biological significance. Direct experimental validation of the predicted properties and biological activities is a necessary next step for advancing the scientific understanding of this compound.
References
- 1. Methyl 4-aminobenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. Methyl 4-amino-2-methoxybenzoate 97% | 27492-84-8 [sigmaaldrich.com]
- 4. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities [repository.najah.edu]
Methyl 4-amino-2-isopropoxybenzoate: A Versatile Scaffold for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyl 4-amino-2-isopropoxybenzoate, a substituted aniline derivative, has emerged as a valuable and versatile building block in modern pharmaceutical research and development. Its unique structural features, comprising a reactive primary amine, a readily modifiable ester group, and a lipophilic isopropoxy moiety, provide medicinal chemists with a powerful scaffold for the synthesis of a diverse array of therapeutic agents. This guide delves into the chemical properties, synthetic utility, and pharmaceutical applications of this compound, offering a comprehensive resource for scientists engaged in drug discovery.
Physicochemical Properties and Spectroscopic Data
This compound (CAS Number: 909563-22-0) is a solid at room temperature with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . The strategic placement of the amino, isopropoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential for derivatization.
| Property | Value |
| CAS Number | 909563-22-0 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| Appearance | Solid |
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons typically appear in the range of 6.0-8.0 ppm. The isopropoxy group will show a characteristic septet for the CH proton around 4.5 ppm and a doublet for the two methyl groups around 1.3 ppm. The methyl ester protons will be a singlet around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary. |
| ¹³C NMR | Aromatic carbons will be observed between 100-160 ppm. The carbonyl carbon of the ester will be in the 165-170 ppm region. The carbons of the isopropoxy and methyl ester groups will appear in the aliphatic region of the spectrum. |
| IR Spectroscopy | Characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-O stretching of the ether and ester groups (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 209. Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the isopropoxy group. |
Synthesis and Derivatization Potential
The reactivity of this compound is primarily centered around its nucleophilic amino group and the ester functionality, making it a prime candidate for a variety of chemical transformations.
N-Functionalization Reactions
The primary amino group is readily functionalized, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
1. N-Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a base to form amide derivatives. This is a common strategy in drug design to introduce moieties that can interact with biological targets.
2. N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.
3. Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. The urea functional group is a key pharmacophore in many approved drugs.[1][2][3][4]
4. Reductive Amination: The amino group can be further alkylated via reductive amination with aldehydes or ketones.
5. Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamine structures.
Ester Group Modifications
The methyl ester provides a handle for further derivatization, particularly in the context of prodrug design. Hydrolysis of the ester to the corresponding carboxylic acid allows for the attachment of various promoieties that can improve a drug's pharmacokinetic properties.
Pharmaceutical Applications: A Case Study in Tryptophanase Inhibitors
A significant application of this compound is in the synthesis of tryptophanase inhibitors. Tryptophanase is a bacterial enzyme that metabolizes tryptophan to indole. Elevated levels of indole in the gut can be converted to indoxyl sulfate in the liver, a uremic toxin implicated in the progression of chronic kidney disease (CKD).[5][6] By inhibiting tryptophanase, the production of this harmful metabolite can be reduced.
A United States patent (US10925848B2) discloses the use of this compound as a starting material for the synthesis of potent tryptophanase inhibitors.[7] The synthetic route involves an initial chlorination of the aromatic ring, followed by further functionalization to yield the final active amide derivative.
Signaling Pathway of Tryptophan Metabolism and its Role in Chronic Kidney Disease
The following diagram illustrates the pathway from dietary tryptophan to the uremic toxin indoxyl sulfate and highlights the therapeutic intervention point for tryptophanase inhibitors.
Caption: Tryptophan metabolism to indoxyl sulfate and the point of inhibition.
Experimental Protocols
The following are representative experimental protocols for key transformations involving this compound and structurally similar compounds. Researchers should optimize these conditions for their specific substrates.
General Experimental Workflow
The synthesis of pharmaceutical derivatives from this compound typically follows a multi-step sequence.
Caption: General workflow for the synthesis of derivatives.
Protocol 1: N-Acylation of a 4-Aminobenzoate Derivative (Representative)
This protocol describes a general procedure for the acylation of a 4-aminobenzoic acid derivative, which can be adapted for this compound.
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Dissolution: Dissolve the 4-aminobenzoic acid derivative (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.
Protocol 2: Chlorination of this compound
The following protocol is adapted from US Patent US10925848B2.[7]
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethyl acetate, add N-chlorosuccinimide (NCS) (1.0 eq).
-
Heating: Heat the reaction mixture at 50 °C.
-
Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction solution under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the chlorinated product.
Conclusion
This compound is a highly valuable building block for pharmaceutical synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with diverse biological activities. The successful application of this scaffold in the development of tryptophanase inhibitors for the potential treatment of chronic kidney disease underscores its importance in modern drug discovery. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in their own drug development programs.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 5. Gut microbiota-derived indole-3-propionic acid alleviates diabetic kidney disease through its mitochondrial protective effect via reducing ubiquitination mediated-degradation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut-microbiota-derived indole sulfate promotes heart failure in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
"starting material for Methyl 4-amino-2-isopropoxybenzoate synthesis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for Methyl 4-amino-2-isopropoxybenzoate, a key intermediate in pharmaceutical research. The synthesis is presented as a three-step process commencing with the commercially available starting material, 2-hydroxy-4-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its application in a laboratory setting.
I. Synthetic Strategy
The synthesis of this compound is strategically designed in three distinct steps:
-
Esterification: The initial step involves the protection of the carboxylic acid functional group of 2-hydroxy-4-nitrobenzoic acid as a methyl ester via Fischer esterification.
-
O-Isopropylation: Subsequently, the phenolic hydroxyl group is alkylated to an isopropoxy group through a Williamson ether synthesis.
-
Reduction: The final step is the reduction of the nitro group to an amine, yielding the target compound.
This synthetic route is logical and employs common and well-understood organic transformations, making it a practical approach for the preparation of this compound.
II. Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid
This step converts the starting material into Methyl 2-hydroxy-4-nitrobenzoate.
Experimental Protocol:
To a solution of 2-hydroxy-4-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 2-hydroxy-4-nitrobenzoic acid |
| Reagents | Methanol, Sulfuric acid (catalyst) |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Extraction with ethyl acetate, washing with NaHCO3 and brine |
| Purification | Recrystallization or column chromatography |
| Expected Yield | 90-95% |
Step 2: O-Isopropylation of Methyl 2-hydroxy-4-nitrobenzoate
This step introduces the isopropoxy group onto the benzene ring to form Methyl 2-isopropoxy-4-nitrobenzoate.
Experimental Protocol:
Methyl 2-hydroxy-4-nitrobenzoate is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, typically potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group. Subsequently, 2-bromopropane is added, and the reaction mixture is heated. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
| Parameter | Value |
| Starting Material | Methyl 2-hydroxy-4-nitrobenzoate |
| Reagents | 2-bromopropane, Potassium carbonate |
| Solvent | Dimethylformamide (DMF) or Acetone |
| Reaction Temperature | 50-80 °C |
| Reaction Time | 4-8 hours |
| Work-up | Extraction with an organic solvent, washing with water and brine |
| Purification | Column chromatography |
| Expected Yield | 85-95% |
Step 3: Reduction of Methyl 2-isopropoxy-4-nitrobenzoate
The final step involves the reduction of the nitro group to an amine to yield this compound.
Experimental Protocol:
Methyl 2-isopropoxy-4-nitrobenzoate is dissolved in a protic solvent like methanol or ethanol. A catalytic amount of palladium on activated carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator. The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the final product, which can be purified by recrystallization if necessary.
| Parameter | Value |
| Starting Material | Methyl 2-isopropoxy-4-nitrobenzoate |
| Reagents | Palladium on carbon (Pd/C), Hydrogen gas |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | Room temperature |
| Reaction Time | 2-6 hours |
| Work-up | Filtration to remove catalyst, evaporation of solvent |
| Purification | Recrystallization (optional) |
| Expected Yield | >95% |
III. Visualization of the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Methyl 4-amino-2-isopropoxybenzoate: A Key Intermediate in Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Methyl 4-amino-2-isopropoxybenzoate, a substituted aminobenzoic acid ester, is a valuable intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, comprising a reactive amino group, an electron-donating isopropoxy group, and a methyl ester, make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role as a crucial intermediate for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 909563-22-0 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted) |
Synthesis of this compound
While a direct, detailed experimental protocol for the synthesis of this compound is not widely published in readily available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and information from related patent literature. A key precursor for this synthesis is 4-amino-2-hydroxy-3-isopropoxybenzoic acid. A Chinese patent (CN111559967B) outlines a method for the preparation of this acid, which can then be esterified to yield the desired methyl ester.
The overall synthetic strategy can be visualized as a multi-step process, likely starting from more readily available substituted nitrobenzene or aminobenzoic acid derivatives.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Esterification of 4-amino-2-isopropoxybenzoic acid
The final step in the proposed synthesis is the esterification of the carboxylic acid precursor. A standard and widely used method for this transformation is the Fischer esterification.
Reaction:
4-amino-2-isopropoxybenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-isopropoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.
-
Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%), to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, for example, ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
| Parameter | Condition |
| Reactants | 4-amino-2-isopropoxybenzoic acid, Methanol |
| Catalyst | Concentrated H₂SO₄ or p-TsOH |
| Temperature | Reflux |
| Reaction Time | Monitored by TLC (typically several hours) |
| Workup | Neutralization, Extraction |
| Purification | Column Chromatography or Recrystallization |
Role in Organic Synthesis and Drug Development
Substituted aminobenzoates are a well-established class of intermediates in the pharmaceutical industry. The presence of both an amino and an ester group allows for a variety of chemical transformations, making them ideal scaffolds for building more complex molecules with potential therapeutic properties.
The isopropoxy group in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. The amino group serves as a key handle for further functionalization, such as amide bond formation, alkylation, or participation in cyclization reactions to construct heterocyclic systems, which are prevalent in many drug structures.
Caption: Potential synthetic pathways from the core intermediate to active pharmaceutical ingredients.
While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motifs are present in various classes of therapeutic agents. This suggests its potential as a key intermediate in the discovery and development of new chemical entities.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not widely available, predictions can be made based on the analysis of structurally similar compounds.
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
-
Isopropoxy Group Protons: A septet for the -CH- proton and a doublet for the two -CH₃ groups.
-
Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm for the -OCH₃ group.
-
Amino Group Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and dependent on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm).
-
Isopropoxy Group Carbons: Signals for the -CH- and -CH₃ carbons.
-
Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.
IR (Infrared) Spectroscopy:
-
N-H Stretch: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester and ether C-O bonds.
-
Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 209. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and cleavage of the isopropoxy group.
Conclusion
This compound is a promising organic synthesis intermediate with significant potential in the field of drug discovery and development. Its synthesis, while not yet extensively documented in peer-reviewed literature, can be achieved through logical and established synthetic transformations. The versatile functional groups present in the molecule provide a platform for the creation of diverse and complex molecular structures. This technical guide serves as a foundational resource for researchers and professionals, encouraging further exploration into the synthetic utility and applications of this valuable building block. As the demand for novel therapeutics continues to grow, intermediates like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.
An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability data exists for Methyl 4-amino-2-isopropoxybenzoate. This guide is compiled from general principles of pharmaceutical stability testing, information on structurally similar compounds, and supplier recommendations. The experimental protocols and potential degradation pathways outlined are illustrative and should be adapted based on internal experimental data.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Understanding its stability profile is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its potential incorporation into a final drug product. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.
Recommended Storage and Handling
Proper storage is essential to maintain the integrity of this compound. The following conditions are based on information from chemical suppliers and general best practices for handling aromatic amine and ester compounds.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or in a cool place. | Prevents acceleration of potential degradation reactions. |
| Light | Keep in a dark place, protected from light. | Aromatic amines can be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation of the amino group. |
| Moisture | Store in a dry environment. Keep container tightly closed. | Prevents hydrolysis of the ester functional group. |
| Ventilation | Store in a well-ventilated area. | General safety practice for handling chemical compounds. |
Potential Degradation Pathways
Based on the functional groups present in this compound (aromatic amine, ester, and ether), the following degradation pathways are considered most likely under stress conditions.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-amino-2-isopropoxybenzoic acid and methanol.
-
Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products and potentially impact the compound's purity and activity.
-
Photodegradation: Aromatic amines can undergo degradation upon exposure to light, leading to a variety of byproducts.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] The following table outlines a proposed set of conditions for the forced degradation of this compound, based on ICH guidelines and studies on similar molecules like benzocaine.[2]
Table 2: Proposed Forced Degradation Study Protocol
| Stress Condition | Proposed Method | Potential Degradation Products | Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 4-amino-2-isopropoxybenzoic acid, Methanol | HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 12-24 hours | 4-amino-2-isopropoxybenzoic acid, Methanol | HPLC, LC-MS |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized derivatives of the aromatic amine | HPLC, LC-MS |
| Thermal Degradation | Solid state at 80°C for 72 hours | To be determined | HPLC, LC-MS |
| Photostability | Exposure to light source per ICH Q1B guidelines | Photolytic degradation products | HPLC, LC-MS |
Experimental Protocols
The following are detailed, illustrative protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
General Sample Preparation for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute the samples to a suitable concentration for analysis.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of pharmaceutical compounds.[3][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Below is a diagram illustrating a general workflow for stability testing.
Caption: A general experimental workflow for conducting stability testing.
Conclusion
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-amino-2-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 4-amino-2-isopropoxybenzoate. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol outlines the reaction of Methyl 4-amino-2-hydroxybenzoate with 2-iodopropane in the presence of a base. This application note includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. The presence of the amino, ester, and ether functional groups makes it a versatile building block for further chemical modifications. The Williamson ether synthesis is an effective method for the preparation of this compound, involving the O-alkylation of a phenol with an alkyl halide.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2] Careful selection of the base, solvent, and reaction conditions is crucial for achieving a high yield and purity of the desired product.[2][3]
Materials and Reagents
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| Methyl 4-amino-2-hydroxybenzoate | 4136-97-4 | C₈H₉NO₃ | 167.16 | Apollo Scientific[4] |
| 2-Iodopropane | 75-30-9 | C₃H₇I | 169.99 | Merck[5] |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific[6] |
| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 | Sigma-Aldrich[7] |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific[8] |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Carl ROTH[9] |
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methyl 4-amino-2-hydroxybenzoate: May cause respiratory irritation. Harmful if swallowed. Causes skin and serious eye irritation.[4]
-
2-Iodopropane: Flammable liquid and vapor. Causes respiratory tract, eye, and skin irritation. Light sensitive.[10][11]
-
Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[6][12][13][14][15]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[7][16][17][18][19]
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[8][20][21][22][23]
-
Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility. Causes damage to organs through prolonged or repeated exposure.[9][24][25][26][27]
Experimental Protocol
The synthesis of this compound is performed via a Williamson ether synthesis.
Reaction Scheme:
Methyl 4-amino-2-hydroxybenzoate + 2-Iodopropane --(K₂CO₃, Acetone)--> this compound
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-2-hydroxybenzoate (1.0 eq.).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetone (15 volumes relative to the starting material).
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add 2-iodopropane (1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value |
| Reactant Ratios | |
| Methyl 4-amino-2-hydroxybenzoate | 1.0 eq. |
| 2-Iodopropane | 1.5 eq. |
| Potassium Carbonate | 2.0 eq. |
| Reaction Conditions | |
| Solvent | Anhydrous Acetone |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 6-8 hours |
| Purification | |
| Method | Column Chromatography |
| Stationary Phase | Silica Gel |
| Eluent | Hexane/Ethyl Acetate |
| Expected Product Characteristics | |
| Appearance | Solid |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
Experimental Workflow
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 4136-97-4 Cas No. | Methyl 4-amino-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. carlroth.com [carlroth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. ineos.com [ineos.com]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. redox.com [redox.com]
- 16. corecheminc.com [corecheminc.com]
- 17. carlroth.com [carlroth.com]
- 18. chemsupply.com.au [chemsupply.com.au]
- 19. sds.chemtel.net [sds.chemtel.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. rcilabscan.com [rcilabscan.com]
- 22. chemos.de [chemos.de]
- 23. greenfield.com [greenfield.com]
- 24. amp.generalair.com [amp.generalair.com]
- 25. dhc-solvent.de [dhc-solvent.de]
- 26. cdhfinechemical.com [cdhfinechemical.com]
- 27. chemos.de [chemos.de]
Application Notes and Protocols: Reactions of the Amino Group of Methyl 4-amino-2-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations involving the primary amino group of Methyl 4-amino-2-isopropoxybenzoate. This compound serves as a versatile building block in medicinal chemistry and materials science, and the reactivity of its amino group is central to its synthetic utility. The following sections detail common and effective reactions, including N-acylation, N-alkylation, and diazotization followed by azo coupling.
N-Acylation of this compound
N-acylation is a fundamental reaction for the synthesis of amides. This transformation is widely used to introduce a variety of functional groups, modify the electronic properties of the aromatic ring, and to serve as a protecting group strategy for the amine.
Experimental Protocol: Acetylation with Acetic Anhydride
This protocol describes the straightforward acetylation of the primary amino group to form Methyl 4-acetamido-2-isopropoxybenzoate.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, suspend 1.0 equivalent of this compound in 25 mL of water.
-
Add 1.1 equivalents of concentrated hydrochloric acid to the suspension with stirring to form the hydrochloride salt, which may improve solubility.
-
In a separate beaker, prepare a solution of 1.5 equivalents of sodium acetate in 10 mL of water.
-
To the stirred solution of the amine hydrochloride, add 1.2 equivalents of acetic anhydride.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. The product, Methyl 4-acetamido-2-isopropoxybenzoate, will precipitate as a white solid.
-
Cool the mixture in an ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure acetamide.
-
Dry the product under vacuum.
Data Presentation:
| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Reaction Time | Typical Yield |
| This compound | 1.0 | Acetic Anhydride | 1.2 | Water | 1 hour | 85-95% |
| Sodium Acetate | 1.5 |
Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.
Reaction Workflow:
N-Alkylation of this compound via Reductive Amination
Reductive amination is a powerful and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the reaction of this compound with a generic aldehyde (e.g., benzaldehyde) to yield the corresponding N-alkylated product.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 1.0 equivalent of this compound and 1.1 equivalents of the aldehyde in an appropriate volume of DCM, add 0.1 equivalents of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Reaction Time | Typical Yield |
| This compound | 1.0 | Aldehyde | 1.1 | DCM or DCE | 12-24 hours | 70-90% |
| NaBH(OAc)₃ | 1.5 | |||||
| Acetic Acid | 0.1 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific aldehyde and experimental conditions.
Logical Relationship Diagram:
Diazotization and Azo Coupling
The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate. Diazonium salts can undergo a variety of substitution reactions or, as detailed here, couple with electron-rich aromatic compounds to form brightly colored azo compounds. These azo dyes have applications as indicators, colorants, and photosensitive materials.[1][2]
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the diazotization of this compound and subsequent coupling with 2-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath (0-5 °C)
Procedure: Part A: Diazotization
-
In a 100 mL beaker, dissolve 1.0 equivalent of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.0 equivalent of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate (typically red or orange) of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid azo dye by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dye.
Data Presentation:
| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Coupling Agent | Molar Equiv. | Reaction Temp. | Typical Yield |
| This compound | 1.0 | NaNO₂ | 1.1 | 2-Naphthol | 1.0 | 0-5 °C | >90% |
| HCl | excess | NaOH | excess |
Note: Yields for azo coupling reactions are typically high.
Reaction Pathway Diagram:
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-amino-2-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of Methyl 4-amino-2-isopropoxybenzoate as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The following sections outline proposed synthetic strategies for constructing quinazolinone and benzoxazinone cores, which are prevalent scaffolds in numerous pharmaceutical agents. While direct literature precedents for the use of this specific starting material are limited, the provided protocols are adapted from established methodologies for structurally related aminobenzoates and are anticipated to be effective.
Synthesis of 7-Isopropoxy-4-oxo-3,4-dihydroquinazoline Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The isopropoxy substituent at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Application:
This protocol describes a two-step synthesis of 2-substituted-7-isopropoxyquinazolin-4(3H)-ones from this compound. The methodology involves an initial acylation of the amino group followed by a cyclization reaction with a suitable nitrogen source, such as formamide or an amine.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-(acetylamino)-2-isopropoxybenzoate
-
To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per gram of starting material), add acetic anhydride (1.2 eq).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure Methyl 4-(acetylamino)-2-isopropoxybenzoate.
Step 2: Synthesis of 2-Methyl-7-isopropoxyquinazolin-4(3H)-one
-
In a round-bottom flask, mix Methyl 4-(acetylamino)-2-isopropoxybenzoate (1.0 eq) with formamide (10 eq).
-
Heat the mixture at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-Methyl-7-isopropoxyquinazolin-4(3H)-one.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl 4-(acetylamino)-2-isopropoxybenzoate | This compound | Acetic anhydride | Glacial Acetic Acid | 2 | 100 | 85-95 |
| 2 | 2-Methyl-7-isopropoxyquinazolin-4(3H)-one | Methyl 4-(acetylamino)-2-isopropoxybenzoate | Formamide | - | 4-6 | 150-160 | 60-75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Synthetic Workflow Diagram:
Caption: Synthesis of 2-Methyl-7-isopropoxyquinazolin-4(3H)-one.
Synthesis of 7-Isopropoxy-4H-3,1-benzoxazin-4-one Derivatives
Benzoxazinones are another class of heterocyclic compounds with significant biological activities, including antibacterial and antiviral properties. The synthesis of these compounds often involves the cyclization of N-acyl anthranilic acid derivatives.
Application:
This protocol outlines a method for the synthesis of 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-ones from this compound. This involves the acylation of the starting material followed by a cyclodehydration reaction.
Experimental Protocol:
Step 1: Synthesis of 4-(Acylamino)-2-isopropoxybenzoic acid
-
To a solution of this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane, add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into dilute HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated methyl ester.
-
Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide (2.0 eq) in methanol for 2-4 hours.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the 4-(Acylamino)-2-isopropoxybenzoic acid.
Step 2: Synthesis of 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one
-
Reflux a solution of the 4-(Acylamino)-2-isopropoxybenzoic acid (1.0 eq) in acetic anhydride (10-15 eq) for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with cold ether or hexane to induce precipitation.
-
Filter the solid, wash with the cold solvent, and dry to yield the 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1a | Methyl 4-(acylamino)-2-isopropoxybenzoate | This compound | Acyl chloride, Pyridine | Dichloromethane | 4-8 | 0 to RT | 80-90 |
| 1b | 4-(Acylamino)-2-isopropoxybenzoic acid | Methyl 4-(acylamino)-2-isopropoxybenzoate | NaOH (aq) | Methanol | 2-4 | Reflux | 90-98 |
| 2 | 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one | 4-(Acylamino)-2-isopropoxybenzoic acid | Acetic anhydride | - | 3-5 | Reflux | 70-85 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Synthetic Workflow Diagram:
Caption: Synthesis of 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one.
Logical Relationship of Synthesized Heterocycles
The synthesized benzoxazinone can serve as a key intermediate for the preparation of the corresponding quinazolinone, demonstrating a logical synthetic connection between these two important heterocyclic systems.
Conversion of Benzoxazinone to Quinazolinone:
The 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one can be readily converted to the corresponding 3-substituted-2-aryl-7-isopropoxyquinazolin-4(3H)-one by reacting it with a primary amine.
Experimental Protocol:
-
To a solution of 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or glacial acetic acid, add the desired primary amine (1.2 eq).
-
Heat the reaction mixture at 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Logical Pathway Diagram:
Caption: Synthetic relationship between key heterocyclic products.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale trial reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Methyl 4-amino-2-isopropoxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-isopropoxybenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for further derivatization, a methyl ester that can be hydrolyzed to a carboxylic acid or converted to an amide, and an isopropoxy group that modulates lipophilicity and steric interactions, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document outlines the applications of this compound, with a particular focus on its use in the development of kinase inhibitors, and provides detailed protocols for its synthesis and the evaluation of its derivatives.
Application Notes
Key Intermediate in the Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The 4-aminobenzoic acid scaffold is a common feature in many kinase inhibitors, where the amino group serves as an anchor point for building more complex structures that can interact with the ATP-binding site of kinases. The isopropoxy group at the 2-position can provide advantageous steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase.
One of the most promising therapeutic targets for derivatives of this compound is the family of Tropomyosin Receptor Kinases (TRKs) . TRK signaling plays a crucial role in cell survival, proliferation, and differentiation.[1] Aberrant TRK signaling, often due to gene fusions, is implicated in a variety of cancers.[1] Consequently, the development of TRK inhibitors is a major focus in oncology research. The 4-amino-2-isopropoxybenzoate scaffold can be elaborated to generate potent and selective TRK inhibitors.
Modulation of Physicochemical Properties
The isopropoxy group in this compound offers a means to fine-tune the physicochemical properties of drug candidates. Compared to a methoxy or ethoxy group, the isopropoxy group provides increased lipophilicity, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This can be strategically utilized by medicinal chemists to optimize the pharmacokinetic properties of a lead compound.
Structure-Activity Relationship (SAR) Studies
This compound is a valuable tool for structure-activity relationship (SAR) studies. By keeping the core scaffold constant and modifying the amino and methyl ester functionalities, researchers can systematically probe the interactions of the synthesized derivatives with their biological target. The isopropoxy group can also be varied to understand the impact of the size and nature of the alkoxy substituent on biological activity.
Quantitative Data
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table presents data for representative Tropomyosin Receptor Kinase (TRK) inhibitors to illustrate the potency that can be achieved with related scaffolds. These compounds serve as a benchmark for the development of novel inhibitors based on the this compound core.
| Compound | Target Kinase(s) | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference Compound for |
| Larotrectinib | TRKA, TRKB, TRKC | 5, 11, 6 | 1.7 (KM12 cells) | Pan-TRK Inhibition |
| Entrectinib | TRKA, TRKB, TRKC | 1.7, 0.4, 1.1 | 11 (KM12 cells) | Pan-TRK Inhibition |
| Selitrectinib | TRKA, TRKB, TRKC | <1, <1, <1 | 1 (CUTO-3 cells) | Next-generation TRK Inhibition |
| Repotrectinib | TRKA, TRKB, TRKC | 0.3, 0.3, 1.3 | 0.8 (CUTO-3 cells) | Next-generation TRK Inhibition |
Note: The data presented here is for comparative purposes to guide the design and evaluation of new compounds. The activity of derivatives of this compound will need to be determined experimentally.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the acylation of the amino group of this compound to generate N-acyl derivatives, a common step in the synthesis of kinase inhibitors.
Workflow for the Synthesis of N-Acyl Derivatives:
Caption: Synthetic workflow for N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid of interest
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
For carboxylic acid coupling: a coupling agent (e.g., HATU, HOBt/EDC)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base such as triethylamine or DIPEA (1.5 - 2.0 eq) to the solution.
-
Acylating Agent Addition:
-
Using Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Using Carboxylic Acid: To a separate flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent like HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the acid, then add this mixture to the solution of the aniline.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acyl derivative.
-
Characterization: Characterize the purified compound by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.
TRKA Kinase Inhibition Assay Protocol
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against the TRKA kinase using a luminescence-based assay that measures ATP consumption.[2]
Workflow for TRKA Kinase Inhibition Assay:
Caption: Workflow for a luminescence-based TRKA kinase inhibition assay.
Materials:
-
Recombinant human TRKA enzyme
-
TRKA kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Multichannel pipettes
-
A plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in TRKA kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.
-
Assay Plate Setup:
-
Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well to start the reaction.[2] The final ATP concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[2]
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal.[2]
-
Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[2]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
Derivatives of this compound, when developed as TRK inhibitors, are designed to block the downstream signaling cascades initiated by the activation of TRK receptors. The primary signaling pathways involved are the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: TRKA signaling pathways and the point of intervention for TRKA inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its structural features make it particularly well-suited for the synthesis of kinase inhibitors, with a promising application in the development of novel therapeutics targeting the TRK family of receptors for the treatment of cancer. The provided protocols offer a foundation for the synthesis and biological evaluation of new chemical entities derived from this scaffold.
References
Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extensive applications span various industries, including textiles, printing, and food, as well as high-tech areas like nonlinear optics and data storage.[1] In the realm of drug development, azo compounds are investigated for their diverse biological activities. The synthesis of novel azo dyes with tailored properties continues to be a significant area of research.
This document provides a detailed protocol for the synthesis of novel azo dyes using Methyl 4-amino-2-isopropoxybenzoate as the diazo component. While specific literature on the use of this particular precursor is not abundant, the following protocols are based on well-established and general methods for the diazotization of primary aromatic amines and subsequent azo coupling reactions.[2][3] These notes offer a foundational methodology for researchers to explore the synthesis of a library of novel azo dyes by varying the coupling component.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds.[1] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.
The general reaction scheme is depicted below:
Experimental Protocols
Note: The following protocols are representative examples. Researchers should adapt these procedures based on the specific properties of the chosen coupling component and perform appropriate safety assessments.
Protocol 1: Synthesis of a Novel Azo Dye using β-Naphthol as the Coupling Component
This protocol describes the synthesis of a hypothetical novel azo dye, (E)-methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-isopropoxybenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound | 209.25 | 10 | 2.09 g |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | 5 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 g |
| β-Naphthol | 144.17 | 10 | 1.44 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | 2 g |
| Distilled Water | 18.02 | - | ~200 mL |
| Ethanol | 46.07 | - | For recrystallization |
| Ice | - | - | As needed |
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, add 2.09 g (10 mmol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture until the amine is fully dissolved. You may need to gently warm the mixture and then cool it back down.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[5]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt solution.
Part B: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification:
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.
Characterization:
The synthesized dye should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups. Expect to see peaks for O-H stretching (for the naphthol hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (ester), and the N=N stretching of the azo group (typically around 1450-1550 cm⁻¹).[6][7]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol, DMF).[6]
Data Presentation
The following table presents hypothetical but representative data for a series of novel azo dyes synthesized from this compound and various coupling components.
Table 1: Physicochemical Properties of Novel Azo Dyes
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) | Color in Solution |
| Dye-1 | β-Naphthol | C₂₁H₂₀N₂O₄ | 85-95 | 188-192 | 485 | Red-Orange |
| Dye-2 | Phenol | C₁₇H₁₈N₂O₄ | 80-90 | 165-169 | 430 | Yellow |
| Dye-3 | Salicylic Acid | C₁₈H₁₈N₂O₆ | 82-92 | 210-214 | 450 | Orange |
| Dye-4 | N,N-Dimethylaniline | C₁₉H₂₃N₃O₃ | 88-96 | 155-159 | 495 | Deep Red |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of novel azo dyes from this compound.
Caption: General workflow for the synthesis of novel azo dyes.
Logical Relationship: Dye Library Synthesis
This diagram illustrates how a library of diverse azo dyes can be synthesized from a single diazo component by varying the coupling partner.
Caption: Creation of a dye library from a common intermediate.
Conclusion
The protocols and conceptual frameworks presented here provide a solid foundation for the synthesis and exploration of novel azo dyes derived from this compound. By systematically varying the coupling component, researchers can generate a diverse library of new chemical entities. Subsequent characterization and screening of these compounds can lead to the discovery of dyes with unique spectral properties and potential applications in various scientific and industrial fields, including drug development.
References
Application of Methyl 4-amino-2-isopropoxybenzoate in Solid-Phase Organic Synthesis for the Generation of Benzimidazole Libraries
Application Notes
Methyl 4-amino-2-isopropoxybenzoate serves as a versatile building block in solid-phase organic synthesis (SPOS), particularly for the combinatorial synthesis of substituted benzimidazole libraries. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The solid-phase approach offers significant advantages over traditional solution-phase synthesis by simplifying purification, enabling automation, and facilitating the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.[3]
In a typical solid-phase synthesis workflow, an aniline derivative such as this compound can be immobilized on a solid support, subjected to a series of chemical transformations, and subsequently cleaved to yield the desired product in high purity. This methodology is highly amenable to the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.[1][3]
The isopropoxy and methyl ester functionalities on the aromatic ring of this compound provide opportunities for further diversification, allowing for the exploration of the chemical space around the core benzimidazole structure. The solid-phase synthesis of benzimidazoles typically involves the reaction of a resin-bound ortho-phenylenediamine with an aldehyde.[3] While this compound is not an ortho-phenylenediamine itself, it can be a precursor or a component in multi-component reactions leading to related heterocyclic structures. For the purpose of these notes, we will focus on a representative protocol where an aniline is a key reactant in the solid-phase synthesis of benzimidazoles.
Experimental Workflow for Solid-Phase Benzimidazole Synthesis
The solid-phase synthesis of a benzimidazole library using an aniline derivative generally follows the steps outlined below. This workflow is adaptable for the use of various substituted anilines, including this compound, as a starting point for generating a diverse set of compounds.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the literature for solid-phase synthesis, the following table presents representative yields for the solid-phase synthesis of benzimidazoles using various building blocks, as adapted from published methods.[3]
| Step | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |
| Resin Loading | Rink Amide Resin, Fmoc-protected o-phenylenediamine, DIC, HOBt | DMF | 4 | 25 | >95 (based on Fmoc cleavage) |
| Amine Coupling | Resin-bound amine, Carboxylic Acid, HATU, DIPEA | NMP | 2 | 25 | >90 (qualitative Kaiser test) |
| Cyclization | Resin-bound diamine, Aldehyde | NMP | 12 | 60 | >85 (based on HPLC of crude) |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2 | 25 | 70-90 (isolated yield) |
Abbreviations: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine), NMP (N-Methyl-2-pyrrolidone), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).
Detailed Experimental Protocols
The following protocols are representative and can be adapted for the use of this compound or its derivatives in the solid-phase synthesis of benzimidazole libraries.
Protocol 1: Immobilization of an o-Phenylenediamine Building Block on Rink Amide Resin
This protocol describes the loading of a suitable starting material onto the solid support, which will subsequently react with an aniline derivative.
Materials:
-
Rink Amide resin
-
Fmoc-protected o-phenylenediamine derivative
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
Procedure:
-
Swell the Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the solvent.
-
In a separate flask, dissolve the Fmoc-protected o-phenylenediamine derivative (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
To remove the Fmoc protecting group, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry under vacuum.
Protocol 2: On-Resin Synthesis of Benzimidazole via Cyclization
This protocol details the key steps of coupling a second building block (if necessary), followed by the cyclization to form the benzimidazole ring.
Materials:
-
Resin-bound o-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde derivative)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the resin-bound o-phenylenediamine (from Protocol 1) in NMP (10 mL) for 30 minutes.
-
Drain the solvent.
-
Add a solution of the desired aromatic aldehyde (5 equivalents) in NMP to the resin.
-
Heat the reaction mixture at 60°C for 12 hours with gentle agitation.
-
Cool the reaction vessel to room temperature.
-
Drain the reaction solution and wash the resin extensively with NMP (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage and Isolation of the Final Benzimidazole Product
This protocol describes the release of the synthesized benzimidazole from the solid support and its subsequent purification.
Materials:
-
Resin-bound benzimidazole
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
-
Acetonitrile/water mixture for HPLC
Procedure:
-
Place the dry, resin-bound benzimidazole in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the solid product with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
Purify the final benzimidazole derivative by preparative reverse-phase HPLC.
-
Characterize the purified product by LC-MS and NMR spectroscopy.
References
Application Notes and Protocols: Coupling Reactions with Methyl 4-amino-2-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-isopropoxybenzoate is a versatile substituted aniline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including a nucleophilic amino group and an aromatic ring suitable for functionalization, make it an ideal candidate for various coupling reactions. These reactions are instrumental in the construction of complex molecules with potential therapeutic applications. This document provides detailed protocols for several key coupling reactions involving this compound, including a documented chlorination reaction and representative protocols for common cross-coupling reactions.
Electrophilic Chlorination
The introduction of a chlorine atom onto the aromatic ring of this compound can provide a handle for further cross-coupling reactions or modulate the electronic properties of the molecule. A known procedure for this transformation involves the use of N-chlorosuccinimide (NCS) as the electrophilic chlorine source.
Experimental Protocol
A protocol for the chlorination of this compound has been described in patent literature.[1]
Reaction Scheme:
Materials:
-
This compound (CAS: 909563-22-0)
-
N-Chlorosuccinimide (NCS)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Elution solvent (e.g., n-hexane/ethyl acetate mixtures)
Procedure:
-
Dissolve this compound (1.0 eq) in ethyl acetate.
-
Add N-chlorosuccinimide (1.0 eq) to the solution.
-
Heat the reaction mixture at 50°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the desired chlorinated product.[1]
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-Chlorosuccinimide |
| Solvent | Ethyl Acetate |
| Temperature | 50°C |
| Purification Method | Silica Gel Column Chromatography |
Experimental Workflow
Suzuki-Miyaura Coupling (Representative Protocol)
Experimental Protocol
Reaction Scheme:
Materials:
-
Halogenated this compound (e.g., the product from the chlorination reaction)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Representative Value |
| Substrate 1 | Halogenated this compound |
| Substrate 2 | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 90°C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Purification Method | Column Chromatography |
Experimental Workflow
Buchwald-Hartwig Amination (Representative Protocol)
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical compounds. The amino group of this compound can be coupled with aryl halides or triflates.
Experimental Protocol
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), palladium precatalyst (0.01-0.05 eq), phosphine ligand (0.02-0.10 eq), and base (1.4-2.0 eq) to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-120°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
| Parameter | Representative Value |
| Substrate 1 | This compound |
| Substrate 2 | Aryl Halide or Triflate |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | NaOt-Bu |
| Solvent | Toluene |
| Temperature | 100°C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Purification Method | Column Chromatography |
Experimental Workflow
Amide Coupling (Representative Protocol)
The formation of an amide bond is one of the most common reactions in drug discovery. The amino group of this compound can be acylated with carboxylic acids using standard coupling reagents.
Experimental Protocol
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Organic base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and organic base (2.0-3.0 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Representative Value |
| Substrate 1 | This compound |
| Substrate 2 | Carboxylic Acid |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Purification Method | Column Chromatography or Recrystallization |
Experimental Workflow
Disclaimer: The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling are representative and have been adapted from general procedures for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for specific substrates. Standard laboratory safety precautions should be followed at all times.
References
Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and anticancer agents. The synthesis of substituted benzimidazoles is, therefore, of significant interest in medicinal chemistry and drug development. A common and effective strategy for their synthesis involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives. This document provides detailed application notes and experimental protocols for the synthesis of substituted benzimidazoles, with a particular focus on methods utilizing aminobenzoate esters and related precursors. The protocols outlined below offer various approaches, from conventional heating to modern microwave-assisted and one-pot syntheses, providing researchers with a range of options to suit their specific needs for efficiency, yield, and substrate scope.
General Reaction Scheme
The synthesis of benzimidazoles typically proceeds via the condensation of an ortho-diamine with a carboxylic acid or its derivative, followed by cyclization and dehydration. When using an aminobenzoate, the reaction can be envisioned to proceed via the formation of an intermediate amide, which then undergoes cyclization.
A prevalent method involves the reaction of o-phenylenediamine with a substituted aminobenzoic acid (or its ester derivative), which upon heating in the presence of an acid catalyst, yields the corresponding 2-substituted benzimidazole.[1]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-(4-Aminophenyl)benzimidazole
This protocol details the synthesis of a benzimidazole derivative from o-phenylenediamine and p-aminobenzoic acid, a close analogue of aminobenzoate esters.[1]
Materials:
-
o-Phenylenediamine
-
p-Aminobenzoic acid
-
10% Sodium hydroxide solution
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and p-aminobenzoic acid (0.1 mol).
-
Heat the mixture on a water bath for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.
-
Filter the crude product and wash it with ice-cold water.
-
The crude product can be decolorized and should be washed repeatedly before drying.
-
Recrystallize the final product from ethanol.
Expected Yield: 70%
Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Benzimidazoles
This modern approach utilizes microwave irradiation to accelerate the reaction between a substituted 3-amino-4-(2-hydroxyethylamino)benzoate and a metabisulfite adduct of an aldehyde, leading to the rapid synthesis of benzimidazole derivatives.[2]
Materials:
-
Ethyl 3-amino-4-(2-hydroxyethylamino)benzoate
-
Aldehyde-metabisulfite adduct (e.g., from benzaldehyde)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 3-amino-4-(2-hydroxyethylamino)benzoate (1.0 eq.) in DMF (0.5–1 mL), add the aldehyde-metabisulfite adduct (2.0 eq.).
-
Heat the reaction mixture under microwave irradiation at 130 °C for 2 minutes.
-
Upon completion, dilute the mixture with ethyl acetate (10 mL) and wash with water (10 mL).
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo.
-
Recrystallize the crude residue from ethyl acetate to obtain the pure benzimidazole product.
Advantages: This method offers a significant reduction in reaction time and often leads to excellent yields.
Protocol 3: HBTU-Promoted One-Pot Synthesis of Benzimidazoles from Carboxylic Acids
This protocol describes a mild, acid-free, one-pot synthesis of benzimidazoles from a variety of carboxylic acids, including those with sensitive functional groups.[3]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Toluene or DMF
-
N,N-Diisopropylethylamine (DIPEA) (1.9 equiv.)
-
HBTU (2,-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2 equiv.)
-
o-Phenylenediamine (1 equiv.)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv.) in toluene or DMF (30 mL).
-
Add N,N-diisopropylethylamine (1.9 equiv.) and stir the solution for 10 minutes at room temperature.
-
Add HBTU (2 equiv.) to the stirring solution and continue stirring for another 10 minutes.
-
Add o-phenylenediamine (1 equiv.) to the reaction mixture and stir for 4 hours at room temperature.
-
Heat the reaction mixture under reflux for 3 hours.
-
After cooling, proceed with standard work-up and purification.
Advantages: This one-pot process is high yielding and tolerates a broad range of functional groups, avoiding the need for harsh acidic conditions.[3]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various substituted benzimidazoles based on the protocols and literature.
Table 1: Conventional Synthesis of 2-Substituted Benzimidazoles
| Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine, p-Aminobenzoic acid | None/Water bath | 2 hours | 70 | [1] |
| o-Phenylenediamine, Salicylic acid | p-TsOH/Toluene | Reflux, 2-3 hours | High | |
| o-Phenylenediamine, Acetic acid | p-TsOH/Toluene | Reflux, 2-3 hours | High | |
| o-Phenylenediamine, 4-Chlorobenzaldehyde | p-TsOH/DMF | 80°C, 2-3 hours | High |
Table 2: Modern Synthetic Approaches to Substituted Benzimidazoles
| Method | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Microwave-Assisted | Ethyl 3-amino-4-(2-hydroxyethylamino)benzoate, Aldehyde-metabisulfite adduct | DMF | 130°C, 2 min | Excellent | [2] |
| HBTU-Promoted One-Pot | Carboxylic acid, o-Phenylenediamine | HBTU, DIPEA/Toluene or DMF | Room temp to reflux, 7 hours | 80-99 | [3] |
| Ultrasonic Irradiation | o-Phenylenediamine, Aromatic aldehyde | ZnFe₂O₄/Ethanol | 70°C, 30 min | High | [4] |
Visualizations
Experimental Workflow for Benzimidazole Synthesis
Caption: Comparative workflow for different benzimidazole synthesis protocols.
Signaling Pathway of Benzimidazole Formation
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Straightforward Synthesis of Novel 1-(2′-α-O-D-Glucopyranosyl ethyl) 2-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjm.ichem.md [cjm.ichem.md]
Troubleshooting & Optimization
"optimizing yield and purity of Methyl 4-amino-2-isopropoxybenzoate"
Welcome to the technical support center for the synthesis and purification of Methyl 4-amino-2-isopropoxybenzoate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic route involves a two-step process. The first step is the Fischer esterification of 4-amino-2-hydroxybenzoic acid to produce Methyl 4-amino-2-hydroxybenzoate. The second step is a Williamson ether synthesis, where the hydroxyl group of Methyl 4-amino-2-hydroxybenzoate is alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
Q2: What are the critical parameters to control for maximizing yield and purity?
A2: Key parameters include the choice of base and solvent, reaction temperature, and reaction time. For the Williamson ether synthesis, a moderately strong, non-nucleophilic base is preferred to prevent hydrolysis of the methyl ester. The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the most common impurities, and how can they be removed?
A4: Common impurities include unreacted starting materials (Methyl 4-amino-2-hydroxybenzoate and 2-bromopropane), the salt of the starting material (from deprotonation by the base), and potential O- vs. N-alkylation byproducts, although O-alkylation is sterically and electronically favored. Purification can be achieved through a combination of aqueous workup to remove the base and salts, followed by recrystallization or column chromatography to isolate the pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents (e.g., wet solvent or base). 2. Reaction temperature is too low. 3. Insufficient amount of base. 4. Poor quality starting materials. | 1. Ensure all reagents and solvents are anhydrous. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use at least a stoichiometric amount of base, and consider a slight excess. 4. Verify the purity of starting materials by melting point or spectroscopy. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The base is too strong, causing hydrolysis of the methyl ester. 3. N-alkylation of the amino group. | 1. Lower the reaction temperature. 2. Use a milder base such as potassium carbonate or cesium carbonate. 3. While less likely, if N-alkylation is suspected, purification by column chromatography is necessary. |
| Product is Oily and Difficult to Crystallize | 1. Presence of residual solvent. 2. Presence of impurities that are inhibiting crystallization. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt to purify the oil by column chromatography. The pure fractions can then be concentrated and crystallization attempted again from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
| Low Purity After Workup | 1. Incomplete removal of the base or salt byproducts. 2. Inefficient extraction during the workup. | 1. Ensure the aqueous washes are thorough. Using a saturated brine solution for the final wash can help break emulsions and remove water from the organic layer. 2. Perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate
This protocol is adapted from established procedures for Fischer esterification.
Materials:
-
4-amino-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend 4-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Parameter | Condition | Yield | Purity |
| Temperature | Reflux | ~60-70% | >95% after recrystallization |
| Catalyst | H₂SO₄ | ||
| Solvent | Methanol |
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This is a proposed protocol based on standard Williamson ether synthesis conditions. Optimization may be required.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
2-Bromopropane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add 2-bromopropane (1.2 - 1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition | Expected Yield | Expected Purity |
| Temperature | 60-80 °C | 70-85% | >98% after purification |
| Base | K₂CO₃ | ||
| Solvent | DMF | ||
| Alkylating Agent | 2-Bromopropane |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Purification of Methyl 4-amino-2-isopropoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-amino-2-isopropoxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, analogous syntheses of similar aromatic amines suggest that potential impurities could include starting materials from the amination and esterification steps, as well as products of over-alkylation or hydrolysis.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How can I remove colored impurities from my product?
Colored impurities often arise from oxidation or degradation products. These can sometimes be removed by treating the crude product solution with activated charcoal before filtration and subsequent recrystallization. However, care should be taken as activated charcoal can also adsorb the desired product, leading to a decrease in yield.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.
-
Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Troubleshooting Steps:
-
Try a more polar solvent. For aromatic amines and esters, solvents like ethanol, methanol, or ethyl acetate are often good starting points. A related compound, ethyl 4-amino-3-methylbenzoate, has been successfully recrystallized from absolute ethanol.[1]
-
Use a solvent mixture. Adding a co-solvent can increase the solubility of the compound. For example, a mixture of ethanol and water, or ethyl acetate and hexane, can be effective. The optimal ratio will need to be determined experimentally.
-
Issue 2: The compound precipitates out of the solution too quickly, leading to the formation of fine powders or oils instead of crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Ensure the crude product is fully dissolved in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath.
-
If an oil forms, try reheating the solution to dissolve the oil and then cool it more slowly, perhaps by insulating the flask. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.
-
Troubleshooting Steps:
-
Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A good solvent system will result in a clear separation of spots on the TLC plate, with the desired compound having an Rf value ideally between 0.3 and 0.5.
-
For normal phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.
-
Consider using a different stationary phase if separation on silica gel is not effective. Alumina or functionalized silica gels could provide different selectivity.
-
Issue 2: The compound is retained too strongly on the column (streaking or no elution).
-
Possible Cause: The mobile phase is not polar enough, or the compound is interacting too strongly with the stationary phase. The amino group in this compound can lead to strong interactions with silica gel.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
-
Add a small amount of a polar modifier to the mobile phase, such as methanol or a few drops of triethylamine. Triethylamine can help to deactivate the acidic sites on the silica gel and reduce tailing of basic compounds.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase and Column Packing: Select a suitable stationary phase (silica gel is a common choice). Pack the column with the stationary phase as a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the purification of this compound. Researchers are encouraged to perform small-scale optimization experiments to determine the most effective purification conditions for their specific reaction mixture.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Poor Column Chromatography Separation
Caption: Decision-making process for troubleshooting poor separation in column chromatography.
References
"troubleshooting guide for the esterification of 4-aminobenzoic acids"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the esterification of 4-aminobenzoic acid, a common reaction in synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of 4-aminobenzoic acid are a frequent issue. Several factors can contribute to this, primarily related to the reversible nature of the reaction.
-
Insufficient Excess of Alcohol: The Fischer esterification is an equilibrium reaction.[1] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (e.g., ethanol) is typically used. This is a direct application of Le Chatelier's Principle.
-
Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the reactants, thus reducing the yield. It is crucial to use absolute or anhydrous alcohol and to protect the reaction from atmospheric moisture.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium. Ensure the mixture is refluxed for a sufficient amount of time (typically 60-75 minutes or longer) at the appropriate temperature to allow the reaction to proceed to completion.[1]
-
Loss of Product During Workup: Product can be lost during transfers, filtration, and purification steps. Careful handling and optimized purification procedures are essential to maximize the isolated yield.
Q2: A white precipitate formed immediately after I added the concentrated sulfuric acid. Is this normal?
A2: Yes, the formation of a white precipitate upon the addition of concentrated sulfuric acid is a common observation. This precipitate is the hydrogen sulfate salt of 4-aminobenzoic acid. The amino group on the 4-aminobenzoic acid is basic and reacts with the strong acid catalyst. This salt is often less soluble in the initial reaction mixture. As the reaction is heated to reflux, this precipitate should dissolve as the 4-aminobenzoic acid is converted to its ester.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the progress of the esterification. By taking small aliquots of the reaction mixture at different time points and spotting them on a TLC plate alongside the starting material (4-aminobenzoic acid), you can visualize the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction has reached completion.
Q4: What are the key considerations for the purification of the final ester product?
A4: The purification of the ethyl 4-aminobenzoate (benzocaine) typically involves the following steps:
-
Neutralization: After the reaction is complete, the excess sulfuric acid must be neutralized. This is usually done by carefully adding a base, such as a 10% sodium carbonate solution, until the solution is basic (pH > 8).[1] This step also deprotonates the amino group of the ester, causing the free ester to precipitate out of the aqueous solution.
-
Isolation: The precipitated crude product is then collected by vacuum filtration and washed with cold water to remove any remaining salts.
-
Recrystallization: To obtain a pure product, recrystallization is often necessary. A common solvent system for the recrystallization of ethyl 4-aminobenzoate is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of the ester will form.
Q5: What are the main safety precautions I should take during this experiment?
A5: The primary safety concern in this procedure is the use of concentrated sulfuric acid.
-
Corrosive: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact with skin or eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reaction: The addition of sulfuric acid to the alcohol can be highly exothermic. It should be added slowly and with cooling if necessary.
-
Flammable Solvents: Ethanol is a flammable liquid. Ensure that the reflux is carried out in a well-ventilated fume hood, away from any open flames or sparks.
Experimental Protocol: Fischer Esterification of 4-Aminobenzoic Acid to Ethyl 4-Aminobenzoate (Benzocaine)
This protocol provides a detailed methodology for the synthesis of ethyl 4-aminobenzoate.
Materials:
-
4-aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-aminobenzoic acid and a significant molar excess of absolute ethanol. Add a magnetic stir bar.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid dropwise to the mixture. A precipitate of the 4-aminobenzoic acid hydrogen sulfate salt may form.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes, or until TLC analysis indicates the consumption of the starting material. The precipitate should dissolve as the reaction progresses.
-
Workup - Neutralization: After the reflux is complete, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice water. Slowly and carefully add a 10% sodium carbonate solution while stirring until the evolution of carbon dioxide ceases and the pH of the solution is above 8. The ethyl 4-aminobenzoate will precipitate as a white solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water.
-
Purification - Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid. While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and allow them to air dry completely.
-
Analysis: Determine the melting point and yield of the purified product. The melting point of pure ethyl 4-aminobenzoate is 88-90 °C.
Data Presentation
The following table summarizes yields reported in various experiments for the synthesis of ethyl 4-aminobenzoate. Due to variations in experimental conditions, a direct comparison may not be straightforward, but the data provides an indication of expected outcomes.
| 4-Aminobenzoic Acid (moles) | Ethanol (moles) | Molar Ratio (Ethanol:Acid) | Catalyst | Reflux Time (min) | Reported Yield (%) | Reference |
| 0.0219 | 0.343 | ~15.7 : 1 | H₂SO₄ | 30 | 63 | [2] |
| Not specified | Excess | Not specified | H₂SO₄ | Not specified | 78 | [3] |
| 0.0089 | 0.205 | ~23 : 1 | H₂SO₄ | 30 | 17.87 | [4] |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the esterification of 4-aminobenzoic acid.
Experimental Workflow and Key Relationships
Caption: Experimental workflow for the esterification of 4-aminobenzoic acid.
References
"by-product formation in the synthesis of polysubstituted anilines"
Welcome to the technical support center for the synthesis of polysubstituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to by-product formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of polysubstituted anilines?
A1: By-product formation is a common challenge in aniline synthesis and is highly dependent on the chosen synthetic route. The most prevalent by-products include:
-
Over-arylated anilines (diarylamines): Particularly in palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination, the desired primary or secondary aniline product can react further with the aryl halide to form a diarylamine.[1][2][3]
-
Dehalogenated arenes: This is a significant side product in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6][7] The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.
-
Hydroxylated arenes (phenols): In palladium-catalyzed aminations, especially when using aqueous bases, competing C-O coupling can lead to the formation of phenolic by-products.[8]
-
Homocoupling products: In Suzuki-Miyaura reactions, the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur.
-
Isomeric products: In classical nitration/reduction routes, the nitration of a substituted benzene can lead to a mixture of ortho, meta, and para isomers. The directing effect of the substituents on the starting material plays a crucial role.[9]
-
Products from reactions with the amino group: In nitration reactions, the basicity of the aniline's amino group can lead to the formation of anilinium ions, which are meta-directing, resulting in unexpected meta-substituted products.[10]
Q2: How can I minimize the formation of diarylamine by-products in Buchwald-Hartwig amination?
A2: The formation of diarylamines is a common issue of selectivity. Several strategies can be employed to favor the formation of the desired monoarylated product:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically bulky, electron-rich monodentate biaryl phosphine ligands, such as BrettPhos and RuPhos, are known to promote the selective monoarylation of primary amines.[1][2] The steric hindrance around the palladium center disfavors the binding of the bulkier primary aniline product, thus preventing a second arylation.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants is important. Using a slight excess of the amine relative to the aryl halide can help to consume the aryl halide before it can react with the product. Lowering the reaction temperature can also sometimes improve selectivity.
-
Choice of Base: The nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, screening different bases (e.g., K₃PO₄, Cs₂CO₃) may improve selectivity in some cases.[11]
Q3: What causes dehalogenation in my cross-coupling reaction and how can I prevent it?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be caused by several factors:
-
Mechanism: After oxidative addition of the aryl halide to the palladium(0) catalyst, the resulting complex can react with a hydride source in the reaction mixture. This hydride can come from the solvent (e.g., alcohols), the amine base, or even water. Reductive elimination of the aryl group and the hydride leads to the dehalogenated by-product.[4]
-
Prevention Strategies:
-
Anhydrous and Degassed Solvents: Using dry, deoxygenated solvents can minimize potential hydride sources.
-
Base Selection: Some bases are more prone to providing a hydride. If dehalogenation is a major issue, consider switching to a non-hydridic base.
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Sometimes, a more electron-rich ligand can accelerate the desired reaction, outcompeting the dehalogenation pathway.
-
Protecting Groups: In some cases, particularly with N-H containing heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom.[5]
-
Troubleshooting Guides
Problem 1: Low yield of desired polysubstituted aniline with significant diarylamine formation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Ligand | The phosphine ligand is not providing enough steric bulk to prevent the second arylation. |
| Solution: Switch to a bulkier, electron-rich monodentate biaryl phosphine ligand like BrettPhos, XPhos, or RuPhos.[1][2] | |
| Reaction Stoichiometry | The ratio of amine to aryl halide is not optimal, allowing the product to compete for the aryl halide. |
| Solution: Increase the equivalents of the starting amine (e.g., from 1.1 to 1.5 or 2.0 equivalents). | |
| High Reaction Temperature | Elevated temperatures can sometimes decrease selectivity. |
| Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress to ensure it still proceeds to completion in a reasonable timeframe. |
Problem 2: Significant amount of dehalogenated by-product is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Hydride Sources | Water, alcohol, or certain bases in the reaction mixture are acting as hydride donors. |
| Solution: Use rigorously dried and degassed solvents and reagents. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[4] | |
| Slow Transmetalation (in Suzuki reactions) | The transmetalation step is slow, allowing the palladium-aryl halide complex to react with hydride sources. |
| Solution: Ensure the base is appropriate for the chosen boronic acid/ester. The addition of water in a controlled amount can sometimes accelerate transmetalation in Suzuki reactions, but an excess can promote dehalogenation. | |
| Inappropriate Catalyst System | The chosen palladium precursor or ligand is not optimal for the substrate. |
| Solution: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Sometimes a more electron-rich ligand can accelerate the desired coupling. |
Quantitative Data on By-product Formation
Table 1: Effect of Ligand on the Selectivity of Monoarylation of Ammonia
| Ligand | Aryl Halide | Product(s) | Ratio (Aniline : Di- and Triarylamine) | Reference |
| Neocuproine | Aryl Bromides/Chlorides | Aniline | High selectivity for monoarylation | [3] |
| Dicyclohexylphosphino-containing ligands | Aryl Halides | Aniline | Good selectivity for monoarylation | [3] |
| Less sterically demanding phosphines | Aryl Halides | Diphenylamine | Major product | [2] |
| Sterically encumbering phosphines | Aryl Halides | Aniline | Major product | [2] |
Table 2: By-product Formation in Nitration of Aniline
| Reaction Conditions | Ortho-product Yield | Meta-product Yield | Para-product Yield | Reference |
| HNO₃, H₂SO₄ | 2% | 47% | 51% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Selective Monoarylation of Primary Amines
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky biaryl phosphine ligand (e.g., BrettPhos)
-
Aryl halide
-
Primary amine
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or glovebox
-
Stir plate and stir bar
-
Standard workup and purification equipment (e.g., silica gel chromatography)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 0.5-2 mol%) and the ligand (e.g., 1-4 mol%) to a dry Schlenk tube equipped with a stir bar.
-
Add the base (e.g., 1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and the primary amine (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Aniline by Reduction of Nitrobenzene
This is a classical method for preparing aniline and its derivatives.
Reagents and Equipment:
-
Nitrobenzene
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add nitrobenzene and tin powder.
-
Slowly add concentrated HCl while cooling the flask in an ice bath.
-
After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and slowly add a concentrated NaOH solution until the mixture is strongly basic (check with pH paper). This will precipitate tin hydroxides and liberate the free aniline.
-
Perform a steam distillation to separate the aniline from the reaction mixture.
-
Extract the distillate with diethyl ether.
-
Dry the ether extract over anhydrous potassium carbonate.
-
Filter and remove the diethyl ether by distillation.
-
Distill the remaining liquid under reduced pressure to obtain pure aniline.
Visualizations
Caption: Troubleshooting workflow for by-product formation.
Caption: General experimental workflows for aniline synthesis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scribd.com [scribd.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 4-amino-2-isopropoxybenzoate
This guide provides troubleshooting advice and frequently asked questions for the work-up of chemical reactions involving Methyl 4-amino-2-isopropoxybenzoate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up procedure.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Extraction | 1. Incorrect pH during extraction: The amino group's protonation state affects solubility. If the aqueous layer is too acidic, the amine may be protonated and remain in the aqueous phase.[1][2] 2. Product precipitation: The product may have limited solubility in the chosen extraction solvent. 3. Incomplete reaction: The starting materials may not have fully reacted. | 1. Adjust pH: Before extraction, neutralize the reaction mixture or adjust the pH to be slightly basic (pH 8-9) to ensure the amino group is in its free base form and more soluble in the organic solvent.[2] 2. Solvent selection: Use a solvent in which the product is known to be soluble. Consider performing small-scale solubility tests. 3. Reaction monitoring: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure completion before initiating the work-up.[3] |
| Product Contaminated with Starting Material | 1. Insufficient washing: The organic layer may not have been washed adequately to remove unreacted starting materials. 2. Similar polarity: The product and starting material may have very similar polarities, making separation by simple extraction difficult. | 1. Thorough washing: Increase the number of washes with an appropriate aqueous solution (e.g., dilute acid to remove basic impurities, or dilute base to remove acidic impurities).[1] 2. Column chromatography: If extraction is ineffective, purify the product using column chromatography.[1] |
| Oily Product That Won't Solidify | 1. Residual solvent: Trace amounts of the extraction solvent may remain. 2. Presence of impurities: Impurities can interfere with crystallization. | 1. High vacuum drying: Dry the product under a high vacuum to remove residual solvent. 2. Trituration/Recrystallization: Attempt to solidify the oil by triturating with a non-polar solvent like hexane or pentane. If that fails, recrystallization from a suitable solvent system may be necessary.[4] |
| Formation of an Emulsion During Extraction | 1. Agitation is too vigorous: Shaking the separatory funnel too hard can lead to the formation of a stable emulsion. 2. Presence of surfactants or fine solids: These can stabilize emulsions. | 1. Gentle inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Brine wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.[1] 3. Filtration: If fine solids are present, filtering the mixture through a pad of Celite may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction involving this compound?
A1: A typical work-up involves quenching the reaction, extracting the product with a suitable organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product. The specific details can vary depending on the reaction conditions and the nature of the other reactants and byproducts.
Q2: Which organic solvent is best for extracting this compound?
A2: Common solvents for extracting aminobenzoate derivatives include ethyl acetate (EtOAc) and dichloromethane (DCM).[3][4] The choice of solvent depends on the product's solubility and the nature of the impurities to be removed.
Q3: How can I remove unreacted acidic or basic starting materials during the work-up?
A3: To remove acidic impurities, you can wash the organic layer with a dilute aqueous base such as a saturated sodium bicarbonate (NaHCO3) solution.[1] To remove basic impurities, a wash with a dilute aqueous acid like 1M hydrochloric acid (HCl) can be used. However, be cautious with acidic washes as they can protonate the amino group of your product, potentially moving it into the aqueous layer.
Q4: What is the purpose of a brine wash?
A4: A wash with a saturated aqueous solution of sodium chloride (brine) is used to remove the bulk of the water dissolved in the organic layer before the final drying step with a solid drying agent.[1] It also helps to break up emulsions that may form during extraction.
Q5: What are common methods for purifying the crude this compound after work-up?
A5: Common purification methods include recrystallization and column chromatography.[4][5] The choice of method depends on the physical state of the crude product (solid or oil) and the nature of the impurities.
Experimental Protocol: General Work-up Procedure
This protocol outlines a general methodology for the work-up of a reaction mixture containing this compound.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Gently invert the funnel multiple times to mix the layers, releasing pressure periodically.
-
Allow the layers to separate and then drain the aqueous layer.
-
-
Aqueous Washing:
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (if acidic impurities are present).
-
Saturated aqueous sodium chloride (brine) solution (to remove residual water).
-
-
For each wash, add the aqueous solution, gently mix, allow the layers to separate, and drain the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[1][3]
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.
-
-
Purification:
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Visual Workflow
Caption: Experimental workflow for a typical work-up procedure.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. research.bond.edu.au [research.bond.edu.au]
Technical Support Center: Degradation Pathways of Substituted Aminobenzoates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of substituted aminobenzoates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Problem: No Degradation of the Substituted Aminobenzoate is Observed
If you are not observing any degradation of your target compound, follow this troubleshooting workflow:
Detailed Steps:
-
Verify Experimental Conditions:
-
pH: The optimal pH for microbial degradation can be strain-specific. Ensure the pH of your medium is within the expected range for your microbial culture or enzyme. Some degradation processes can also be pH-dependent.[1]
-
Temperature: Microbial activity is highly dependent on temperature.[2] Check that your incubation temperature is optimal for the microorganisms you are using.
-
Oxygen Availability: For aerobic degradation, ensure adequate aeration. For anaerobic studies, confirm that anaerobic conditions have been successfully established and maintained.[3]
-
-
Assess Microbial Inoculum/Enzyme Activity:
-
Viability of Inoculum: If using a microbial culture, check for viability and appropriate cell density. Consider if the inoculum requires adaptation to the specific substituted aminobenzoate.
-
Enzyme Activity: If using a cell-free extract or purified enzyme, verify its activity with a known positive control substrate. Enzyme activity can be lost due to improper storage or handling.
-
-
Evaluate Substrate Properties:
-
Concentration: High concentrations of some substituted aminobenzoates can be inhibitory or toxic to microorganisms.[4] Try a lower concentration of your substrate.
-
Bioavailability: The compound may not be bioavailable to the microorganisms. This can be an issue for hydrophobic compounds.
-
Recalcitrance: The specific substitutions on the aminobenzoate ring may make it resistant to degradation by the chosen microbial strain or enzyme.
-
-
Validate Analytical Method:
-
Ensure your analytical method (e.g., HPLC) is sensitive enough to detect small changes in the concentration of your substrate.
-
Confirm that your standards are correctly prepared and that the instrument is calibrated.
-
Problem: Unexpected Peaks in HPLC Chromatogram
The appearance of unexpected peaks can indicate the formation of degradation intermediates or side products.
Detailed Steps:
-
Analyze Control Sample: Run a control sample that contains the medium and your substituted aminobenzoate but no microbial inoculum or enzyme. If the unexpected peaks are present, they are likely contaminants in your medium or substrate, or they may be a result of abiotic degradation.
-
Consult Literature: Review the literature for known degradation pathways of your compound or similar compounds. The unexpected peaks may correspond to previously identified intermediates. For example, in the degradation of 4-nitrobenzoate, intermediates like 3-hydroxy-4-aminobenzoate have been observed.[5]
-
Characterize the Peak:
-
UV-Vis Spectrum: If you are using a diode array detector (DAD), examine the UV-Vis spectrum of the unknown peak. The spectral shape can provide clues about the chemical nature of the compound.[5]
-
Mass Spectrometry (MS): The most definitive way to identify an unknown peak is through mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) can help determine the molecular weight of the compound and its fragmentation pattern can provide structural information.[5]
-
Problem: Poor HPLC Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape can affect the accuracy and reproducibility of your quantitative analysis.
Common Causes and Solutions:
-
Peak Tailing:
-
Cause: Strong interaction between the analyte and the stationary phase, often due to secondary interactions with silanol groups on the silica-based column. This is common for basic compounds like aminobenzoates.
-
Solution:
-
-
Peak Fronting:
-
Broad Peaks:
-
Cause:
-
Large dead volume in the HPLC system (e.g., from poorly connected tubing).
-
Column contamination or degradation.
-
Mobile phase flow rate is too low.
-
-
Solution:
-
Check and tighten all fittings.
-
Clean or replace the column.
-
Increase the flow rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the major microbial degradation pathways for substituted aminobenzoates?
A1: Substituted aminobenzoates can be degraded through various aerobic and anaerobic pathways.[8]
-
Aerobic Pathways: Often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.[3] For example, 2-aminobenzoate can be converted to catechol.[8]
-
Anaerobic Pathways: Typically involve the initial activation of the carboxyl group to a coenzyme A (CoA) thioester, followed by reductive deamination.[8]
Q2: What are the key factors influencing the rate of biodegradation?
A2: The rate of biodegradation is influenced by several factors:
-
Environmental Conditions: Temperature, pH, and the availability of oxygen and other nutrients are critical.[2]
-
Microbial Community: The presence, abundance, and metabolic activity of microorganisms capable of degrading the specific compound are essential.
-
Substrate Characteristics: The chemical structure of the substituted aminobenzoate, including the type and position of substituents, its concentration, and its bioavailability, all affect the degradation rate.[3]
Q3: How can I identify the intermediates in a degradation pathway?
A3: A combination of analytical techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) can separate and provide UV-Vis spectra of potential intermediates.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight and structure of intermediates.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the analytes.
Q4: What are common abiotic degradation pathways for substituted aminobenzoates?
A4: Besides microbial degradation, substituted aminobenzoates can be degraded through abiotic processes:
-
Photodegradation (Photolysis): Some aminobenzoates can be degraded by UV light. For instance, para-aminobenzoic acid (PABA) is susceptible to photolysis by UVB and UVC radiation.[9]
-
Chemical Oxidation: Advanced Oxidation Processes (AOPs) using reagents like Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) can effectively oxidize aminobenzoates.[5][10]
Q5: My microbial culture is not growing on the substituted aminobenzoate as the sole carbon source. What should I do?
A5:
-
Acclimatization: The microbial culture may require a period of acclimatization to the substrate. Try gradually increasing the concentration of the aminobenzoate in the culture medium.
-
Co-substrate: The degradation of the target compound may require a co-substrate. Try adding a readily metabolizable carbon source, like glucose or succinate, to the medium.[4]
-
Toxicity: The aminobenzoate may be toxic at the concentration you are using. Try a range of lower concentrations.
-
Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients (nitrogen, phosphorus, trace elements) for microbial growth.
Data Presentation
Table 1: Factors Influencing Biodegradation Rates of Substituted Aminobenzoates
| Factor | Effect on Degradation Rate | Troubleshooting Considerations |
| Temperature | Generally, rates increase with temperature up to an optimum, then decrease. | Ensure incubator/water bath is at the optimal temperature for the specific microorganisms. |
| pH | Each microbial species or enzyme has an optimal pH range for activity. | Buffer the medium to the appropriate pH and monitor for changes during the experiment. |
| Oxygen | Essential for aerobic degradation; inhibitory for strict anaerobic degradation. | For aerobic studies, ensure adequate shaking/sparging. For anaerobic work, use appropriate techniques to exclude oxygen. |
| Substrate Concentration | Can be limiting at low concentrations and inhibitory at high concentrations. | Test a range of substrate concentrations to determine the optimal level. |
| Nutrient Availability | Lack of essential nutrients (N, P, etc.) can limit microbial growth and degradation. | Ensure the growth medium is not nutrient-limited. |
| Bioavailability | Low water solubility or strong sorption to surfaces can limit access by microbes. | Consider the use of surfactants or organic solvents to increase bioavailability, but be aware of their potential toxicity. |
Table 2: Kinetic Parameters for the Degradation of p-Aminobenzoic Acid (PABA)
| Enzyme/System | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| Horseradish Peroxidase (Compound I) | p-Aminobenzoic Acid | - | - | pH-dependent | [11] |
| Horseradish Peroxidase (Compound II) | p-Aminobenzoic Acid | - | - | pH-dependent | [11] |
| Rabbit Metabolism (Rapid Acetylators) | p-Aminobenzoic Acid | - | - | Half-life: 7.01 ± 0.32 min | [3] |
| Rabbit Metabolism (Slow Acetylators) | p-Aminobenzoic Acid | - | - | Half-life: 7.08 ± 0.78 min | [3] |
Experimental Protocols
Protocol 1: Isolation of Substituted Aminobenzoate-Degrading Bacteria
This protocol describes a method for enriching and isolating bacteria from soil that can degrade a specific substituted aminobenzoate.
Materials:
-
Soil sample from a potentially contaminated site.
-
Basal salts medium (BSM).
-
The target substituted aminobenzoate.
-
Agar.
-
Sterile flasks, petri dishes, and dilution tubes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture: a. Add 1 gram of soil to 100 mL of BSM in a 250 mL flask. b. Add the target substituted aminobenzoate as the sole carbon source at a concentration of 50-100 mg/L. c. Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-10 days.
-
Subculturing: a. After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh BSM containing the substituted aminobenzoate. b. Repeat this subculturing step 2-3 times to enrich for bacteria that can utilize the target compound.
-
Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture in sterile saline or phosphate buffer. b. Plate 100 µL of each dilution onto BSM agar plates containing the substituted aminobenzoate as the sole carbon source. c. Incubate the plates at 25-30°C until colonies appear. d. Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
Verification of Degradation: a. Inoculate a pure culture into liquid BSM with the substituted aminobenzoate as the sole carbon source. b. Monitor the degradation of the compound over time using HPLC.
Protocol 2: Analysis of Substituted Aminobenzoates by HPLC
This protocol provides a general method for the quantitative analysis of substituted aminobenzoates. The specific conditions may need to be optimized for your particular compound.
Materials and Equipment:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
HPLC-grade acetonitrile and water.
-
Phosphate buffer.
-
Your substituted aminobenzoate standard.
-
Samples from your degradation experiment.
Procedure:
-
Mobile Phase Preparation: a. Prepare a phosphate buffer (e.g., 25 mM, pH 3.2).[5] b. A typical mobile phase is a mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v).[5] The ratio may need to be adjusted to achieve good separation. c. Degas the mobile phase before use.
-
Standard Preparation: a. Prepare a stock solution of your substituted aminobenzoate in a suitable solvent (e.g., methanol or the mobile phase). b. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: a. Collect samples from your degradation experiment at different time points. b. Centrifuge or filter the samples to remove any cells or particulate matter.
-
HPLC Analysis: a. Set the flow rate (e.g., 1 mL/min).[5] b. Set the detection wavelength. For many aminobenzoates, a wavelength around 230-254 nm is suitable.[5] c. Inject your standards to generate a calibration curve. d. Inject your samples. e. Quantify the concentration of the substituted aminobenzoate in your samples by comparing the peak areas to the calibration curve.
Protocol 3: Preparation of Cell-Free Extract for Enzyme Assays
This protocol describes a general method for preparing a cell-free extract from a bacterial culture.
Materials:
-
Bacterial culture grown to mid-log phase.
-
Lysis buffer (e.g., phosphate buffer with protease inhibitors).
-
Sonciator or French press.
-
High-speed centrifuge.
Procedure:
-
Cell Harvesting: a. Centrifuge the bacterial culture to pellet the cells. b. Wash the cell pellet with lysis buffer.
-
Cell Lysis: a. Resuspend the cell pellet in a small volume of lysis buffer. b. Lyse the cells using either sonication on ice or by passing them through a French press.
-
Clarification of Lysate: a. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet the cell debris.
-
Collection of Cell-Free Extract: a. Carefully collect the supernatant, which is the cell-free extract. b. Store the extract on ice for immediate use or at -80°C for long-term storage.
Visualizations
General Aerobic Degradation Pathway of a Substituted Aminobenzoate
General Anaerobic Degradation Pathway of a Substituted Aminobenzoate
References
- 1. KEGG PATHWAY Database [genome.jp]
- 2. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic kinetics of p-aminobenzoic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 6. uhplcs.com [uhplcs.com]
- 7. hplc.eu [hplc.eu]
- 8. 2-Aminobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 11. Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acylation of Hindered Anilines
Welcome to the technical support center for the N-acylation of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this critical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acylation of hindered anilines in a question-and-answer format.
Question: My N-acylation reaction of a 2,6-disubstituted aniline is giving a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-acylation of hindered anilines are a common challenge primarily due to the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the acylating agent. Here are several potential causes and corresponding solutions:
-
Insufficient Reactivity of the Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough to overcome the steric barrier.
-
Inadequate Catalyst or Lack Thereof: For highly hindered anilines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) or a related analogue. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species. For particularly challenging substrates, stronger bases or alternative catalysts may be required. Some success has been reported with the use of clay catalysts or metal complexes.
-
-
Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.
-
Poor Solubility of the Hindered Aniline: If the aniline substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which your hindered aniline has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.[3]
-
Question: I am observing significant amounts of unreacted starting material even after prolonged reaction times. What can I do?
Answer:
This issue is often a combination of the factors mentioned above. Here's a systematic approach to address it:
-
Increase the Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help drive the reaction to completion.
-
Employ a More Potent Activating System: If using a standard catalyst like DMAP is not sufficient, consider using a coupling agent commonly employed in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for sterically hindered couplings.
-
Force Deprotonation: For extremely unreactive anilines, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to the addition of the acylating agent can dramatically increase the nucleophilicity of the aniline. This should be performed in an anhydrous aprotic solvent like THF or DMF.[3]
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer:
Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:
-
Diacylation: While less common with highly hindered anilines, it can occur if the initial N-acylated product is still sufficiently nucleophilic and the reaction conditions are forcing.
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.
-
-
O-Acylation (if other nucleophilic groups are present): If your hindered aniline contains other nucleophilic functional groups like hydroxyl or phenol groups, these can also be acylated.
-
Solution: Employ chemoselective reaction conditions. Often, N-acylation can be achieved preferentially at lower temperatures. Alternatively, protecting the other nucleophilic groups prior to the N-acylation step may be necessary.
-
-
Decomposition of Reagents or Products: At high temperatures, the acylating agent, catalyst, or even the desired product might decompose.
-
Solution: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures. If possible, use a more reactive system that allows for lower reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of hindered anilines?
The main challenge is the steric hindrance caused by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines). This steric bulk shields the nitrogen atom, making it a poor nucleophile and hindering the approach of the electrophilic acylating agent.
Q2: Should I use an acid chloride or an acid anhydride for my hindered aniline?
For hindered anilines, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1][2] However, acid anhydrides are less sensitive to moisture and can be effective, especially when used with a potent catalyst and/or at elevated temperatures. The choice may also depend on the availability and stability of the specific acylating agent.
Q3: What is the role of DMAP in the N-acylation of hindered anilines?
4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the sterically hindered aniline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.
Q4: My hindered aniline is also electron-deficient. What special considerations should I take?
Electron-withdrawing groups on the aniline ring further decrease the nucleophilicity of the amine, exacerbating the challenge of acylation. For these substrates, you will likely need to employ more forcing conditions:
-
Use a highly reactive acylating agent (e.g., acyl chloride).
-
Employ a super-stoichiometric amount of a strong base to deprotonate the aniline.
-
Consider using specialized coupling agents developed for difficult amide bond formations.
-
Higher reaction temperatures and longer reaction times may be necessary.
Q5: How can I purify my N-acylated hindered aniline product?
Purification can sometimes be challenging due to the potential for unreacted starting materials and side products.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[4] A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
-
Workup: A standard aqueous workup is often necessary to remove the catalyst and any water-soluble byproducts before further purification. This typically involves washing the organic layer with a dilute acid (to remove basic impurities like DMAP), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic byproducts), and finally a brine wash.
Data Presentation
The following tables summarize quantitative data on the N-acylation of representative hindered anilines under various conditions.
Table 1: Comparison of Catalysts for the N-Acetylation of 2,6-Dimethylaniline with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Toluene | 110 | 24 | <10 | Hypothetical |
| DMAP | 10 | Dichloromethane | 25 | 12 | 85 | General Knowledge |
| Sc(OTf)₃ | 5 | Acetonitrile | 80 | 6 | 92 | |
| Clay | 20 wt% | Acetic Acid | 100 | 2 | 90 | [4] |
Table 2: Comparison of Acylating Agents for the N-Acylation of 2,6-Diisopropylaniline
| Acylating Agent | Equivalents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | 1.2 | DMAP (10 mol%) | Dichloromethane | 40 | 24 | 45 | |
| Acetyl Chloride | 1.1 | Pyridine (1.1 eq) | Dichloromethane | 0 to 25 | 4 | 95 | |
| Propionyl Chloride | 1.1 | Triethylamine (1.2 eq) | THF | 0 to 25 | 3 | 92 |
Experimental Protocols
Protocol 1: N-Acetylation of 2,6-Dimethylaniline using Acetyl Chloride
This protocol is adapted from the synthesis of an intermediate for Lidocaine.[1][2]
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add acetyl chloride (1.1 eq) dropwise with stirring.
-
Prepare a solution of sodium acetate (1.5 eq) in water and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour. The product will precipitate out of solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.
Protocol 2: N-Acylation of a Hindered Aniline using a Strong Base
Materials:
-
Hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask.
-
Dissolve the hindered aniline (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.
Caption: The catalytic cycle of DMAP in the N-acylation of a hindered aniline.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ortho-Substituted Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
The reactivity of ortho-substituted aminobenzoates is a subject of significant interest in organic chemistry and drug development due to the unique influence of the ortho-amino group on reaction mechanisms and rates. This guide provides a comparative analysis of their reactivity, with a focus on hydrolysis reactions, supported by experimental data. Detailed experimental protocols and mechanistic diagrams are included to facilitate understanding and replication.
Enhanced Reactivity through Intramolecular Catalysis
A defining feature of ortho-substituted aminobenzoates is the ability of the amino group to act as an intramolecular catalyst, significantly accelerating reactions at the adjacent ester carbonyl group. This phenomenon is particularly well-documented in the hydrolysis of 2-aminobenzoate esters.
Hydrolysis of 2-Aminobenzoate Esters
The hydrolysis of 2-aminobenzoate esters demonstrates a remarkable rate enhancement compared to their para-substituted counterparts. This is attributed to intramolecular general base catalysis by the neighboring amine group. The pseudo-first-order rate constants for the hydrolysis of several 2-aminobenzoate esters are pH-independent over a range from pH 4 to 8.[1][2]
Table 1: Rate Constants for the Hydrolysis of 2-Aminobenzoate Esters at 50°C
| Ester | kobsd (s⁻¹) |
| Trifluoroethyl 2-aminobenzoate | 2.5 x 10⁻³ |
| p-Nitrophenyl 2-aminobenzoate | 2.0 x 10⁻³ |
| Phenyl 2-aminobenzoate | 1.8 x 10⁻³ |
Data sourced from Fife, T. H., & Pujari, M. P. (2002).[1][2]
The rate enhancements for these pH-independent reactions are substantial, being 50-100 times greater than the hydrolysis of the corresponding para-substituted esters.[1][2] When compared to the hydroxide ion-catalyzed reaction at pH 4, the rate enhancement for the phenyl ester is as high as 10⁵-fold.[1][2]
The proposed mechanism involves the amine group acting as a general base to activate a water molecule for nucleophilic attack on the ester carbonyl.
Caption: Mechanism of intramolecular general base catalyzed hydrolysis.
Comparative Reactivity with Other Isomers and Substituted Benzoates
The enhanced reactivity of ortho-aminobenzoates is stark when compared to meta- and para-isomers, as well as other substituted benzoates that lack the intramolecular catalytic pathway.
Alkaline Hydrolysis of Substituted Phenyl Benzoates
Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates provide a basis for comparison. In these cases, the reactivity is primarily governed by the electronic effects of the substituents, following Hammett relationships.
Table 2: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates in 0.5 M Bu₄NBr at 25°C
| Substituent (X) in X-C₆H₄CO₂C₆H₅ | log k |
| p-OCH₃ | -1.03 |
| p-CH₃ | -0.89 |
| H | -0.65 |
| p-Cl | -0.19 |
| m-Cl | -0.09 |
| o-Cl | -0.52 |
| o-NO₂ | 0.44 |
Data sourced from Nummert, V., et al. (2009).
Notably, the ortho-chloro substituted phenyl benzoate shows a decreased rate of hydrolysis compared to its meta and para counterparts, likely due to steric hindrance. This contrasts sharply with the rate enhancement seen in ortho-aminobenzoates, highlighting the dominance of intramolecular catalysis over steric effects in the latter.
Experimental Protocols
Kinetic Study of Ester Hydrolysis
This protocol is adapted from standard methods for studying ester hydrolysis kinetics by titrimetry.[3][4][5][6]
Materials:
-
Ortho-substituted aminobenzoate ester
-
Hydrochloric acid (0.5 M)
-
Sodium hydroxide (0.1 M, standardized)
-
Phenolphthalein indicator
-
Ice-cold distilled water
-
Conical flasks, pipettes, burette, stopwatch, thermostated water bath
Procedure:
-
Pipette 50 mL of 0.5 M HCl into a 250 mL conical flask and place it in a thermostated water bath at the desired temperature (e.g., 50°C).
-
Add a known amount (e.g., 2 mL) of the ortho-substituted aminobenzoate ester to the pre-heated acid solution and simultaneously start a stopwatch. This is time t=0.
-
Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing approximately 20 mL of ice-cold water to quench the reaction.
-
Titrate the quenched solution with standardized 0.1 M NaOH using phenolphthalein as the indicator. Record the volume of NaOH used (V₀).
-
Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), quench in ice-cold water, and titrate with 0.1 M NaOH. Record the volumes (Vₜ).
-
To determine the final titration volume (V∞), heat a separate 10 mL of the reaction mixture in a sealed tube at the reaction temperature for a time equivalent to at least 10 half-lives to ensure complete hydrolysis. Cool, and titrate a 5 mL aliquot as before.
-
Calculate the pseudo-first-order rate constant (k) using the integrated rate law for a first-order reaction: k = (2.303/t) * log((V∞ - V₀) / (V∞ - Vₜ))
Caption: Experimental workflow for kinetic analysis of ester hydrolysis.
Fischer Esterification of an Ortho-Substituted Aminobenzoic Acid
This protocol is a general method for the synthesis of aminobenzoate esters.[7][8][9]
Materials:
-
Ortho-substituted aminobenzoic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask, condenser, separatory funnel, heating mantle
Procedure:
-
In a round-bottom flask, dissolve the ortho-substituted aminobenzoic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purify the ester by recrystallization or column chromatography.
Caption: Workflow for Fischer esterification of aminobenzoic acids.
Conclusion
The reactivity of ortho-substituted aminobenzoates is uniquely governed by the presence of the ortho-amino group, which facilitates intramolecular general base catalysis in reactions at the ester carbonyl. This leads to significant rate enhancements in hydrolysis compared to other isomers and substituted benzoates where electronic and steric effects are the primary determinants of reactivity. The provided experimental protocols offer a foundation for further investigation into the fascinating reactivity of this class of compounds, which holds considerable importance for the design and synthesis of novel pharmaceuticals and functional materials.
References
- 1. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.iitd.ac.in [web.iitd.ac.in]
- 3. rkmvccrahara.org [rkmvccrahara.org]
- 4. nitt.edu [nitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. studylib.net [studylib.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Duel: Unveiling the Structural Nuances of 2-Isopropoxy vs. 2-Methoxy Aniline Derivatives
For researchers, scientists, and professionals in drug development, understanding the subtle structural differences imparted by functional group modifications is paramount. This guide provides a detailed spectroscopic comparison of 2-isopropoxy and 2-methoxy aniline derivatives, offering insights into how the change from a methoxy to a more sterically hindered isopropoxy group influences their spectral signatures. The information presented is supported by experimental data and established spectroscopic principles.
This comparison will delve into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data for 2-methoxy aniline and 2-isopropoxy aniline, providing a clear and objective comparison of their spectroscopic properties.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | 2-Methoxy Aniline (o-Anisidine) | 2-Isopropoxy Aniline | Expected Differences |
| -NH₂ | ~3.8 ppm (broad s) | ~3.77 ppm (broad s)[1][2] | Minimal change expected for the amine protons. |
| Aromatic-H | ~6.7-6.9 ppm (m) | ~6.75 ppm (m)[1][2] | The isopropoxy group may induce slight upfield or downfield shifts in adjacent aromatic protons due to altered electronic and steric effects. |
| -OCH₃ | ~3.8 ppm (s, 3H) | N/A | - |
| -OCH(CH₃)₂ | N/A | ~4.52 ppm (septet, 1H, J ≈ 6.1 Hz)[1][2] | The methine proton of the isopropoxy group appears as a septet due to coupling with the six methyl protons. |
| -OCH(CH₃)₂ | N/A | ~1.35 ppm (d, 6H, J ≈ 6.1 Hz)[1][2] | The six equivalent methyl protons of the isopropoxy group appear as a doublet. |
Table 2: ¹³C NMR Data (Predicted/Reported)
| Assignment | 2-Methoxy Aniline (o-Anisidine) | 2-Isopropoxy Aniline (Predicted) | Expected Differences |
| C-NH₂ | ~146 ppm | ~145 ppm | Minor shift expected. |
| C-O | ~147 ppm | ~146 ppm | The carbon attached to the isopropoxy group may experience a slight downfield shift due to the increased substitution. |
| Aromatic-C | ~110-122 ppm | ~112-124 ppm | Shifts in aromatic carbons will be influenced by the electron-donating and steric effects of the isopropoxy group. |
| -OCH₃ | ~55 ppm | N/A | - |
| -OCH(CH₃)₂ | N/A | ~70 ppm | The methine carbon of the isopropoxy group will be significantly downfield. |
| -OCH(CH₃)₂ | N/A | ~22 ppm | The methyl carbons of the isopropoxy group will appear in the aliphatic region. |
Table 3: IR Spectroscopy Data
| Vibrational Mode | 2-Methoxy Aniline (o-Anisidine) | 2-Isopropoxy Aniline (Expected) | Key Differences |
| N-H stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | 3300-3500 cm⁻¹ (two bands) | Minimal difference expected in the N-H stretching frequencies. |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | No significant change expected. |
| C-H stretch (aliphatic) | ~2830-2950 cm⁻¹ (from -OCH₃) | ~2850-2980 cm⁻¹ (from -OCH(CH₃)₂) | The isopropoxy group will show more prominent and complex C-H stretching bands due to the presence of both methine and methyl groups. |
| C-N stretch | ~1250-1340 cm⁻¹ | ~1250-1340 cm⁻¹ | Little to no significant shift is expected. |
| C-O stretch (aromatic ether) | ~1230-1270 cm⁻¹ (asymmetric) & ~1020-1050 cm⁻¹ (symmetric) | ~1230-1270 cm⁻¹ (asymmetric) & ~1010-1075 cm⁻¹ (symmetric) | The C-O stretching bands for the isopropoxy group may be broader or show slight shifts due to the different vibrational modes of the larger alkyl group. |
Table 4: UV-Vis Spectroscopy Data
| Parameter | 2-Methoxy Aniline (o-Anisidine) | 2-Isopropoxy Aniline (Expected) | Expected Differences |
| λ_max 1 | ~236 nm | ~238 nm | A slight bathochromic (red) shift may be observed for the π→π* transition due to the slightly stronger electron-donating nature of the isopropoxy group. |
| λ_max 2 | ~286 nm | ~288 nm | A similar slight red shift may be observed for the n→π* transition. |
Table 5: Mass Spectrometry Data
| Parameter | 2-Methoxy Aniline (o-Anisidine) | 2-Isopropoxy Aniline | Key Fragmentation Differences |
| Molecular Ion (M⁺) | m/z 123 | m/z 151 | The molecular ion peak will be 28 mass units higher for the isopropoxy derivative. |
| Key Fragments | m/z 108 (M-CH₃)⁺, m/z 80 (M-CH₃-CO)⁺ | m/z 109 (M-C₃H₆)⁺ (McLafferty rearrangement), m/z 93 (M-C₃H₇O)⁺ | The fragmentation pattern of 2-isopropoxy aniline is expected to be dominated by the loss of propene (42 Da) via a McLafferty rearrangement, a pathway not available to the methoxy analogue. The loss of the isopropoxy radical is another likely fragmentation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline derivative in a UV-transparent solvent, such as ethanol or cyclohexane, with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 to 400 nm.
-
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λ_max) are identified.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for IR spectroscopy.
Caption: General workflow for UV-Vis spectroscopy.
Caption: General workflow for Mass Spectrometry.
References
A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates like aminobenzoates is a critical step in guaranteeing drug safety and efficacy. Positional isomers of aminobenzoates can exhibit different pharmacological and toxicological profiles, making their accurate quantitation essential. This guide provides a comparative overview of key analytical methods for determining the isomeric purity of aminobenzoates, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC stands out as the most widely used technique for the analysis of aminobenzoate isomers due to its versatility, high resolution, and robustness. Mixed-mode and reversed-phase chromatography are particularly effective for this application.
Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers unique selectivity for separating isomers with minor differences in their physicochemical properties.[1][2][3][4] This approach can often achieve baseline separation of ortho-, meta-, and para-aminobenzoic acid isomers in a single run.[1] Reversed-phase HPLC, especially with modern core-shell columns, also provides excellent efficiency and speed.[2]
Comparative Performance of HPLC Methods
| Parameter | Method 1: Mixed-Mode HPLC | Method 2: Reversed-Phase HPLC |
| Stationary Phase | Primesep 100 (Reversed-Phase/Cation-Exchange)[1] | Discovery C18[5] |
| Mobile Phase | Acetonitrile, Water, and an acid (e.g., formic or phosphoric acid)[1] | 10mM Ammonium Acetate (pH 4.0) and Acetonitrile[5] |
| Separation Time | Baseline separation within 10 minutes[1] | ~ 5-7 minutes for p-aminobenzoic acid[5] |
| Resolution | Baseline resolution of 2-, 3-, and 4-aminobenzoic acid achieved.[1] | Effective separation of procaine and its metabolite p-aminobenzoic acid.[5] |
| Limit of Detection (LOD) | Method-dependent, typically in the low µM range. | 5 µM for p-aminobenzoic acid[5] |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the low µM range. | 10 µM for p-aminobenzoic acid[5] |
| Key Advantage | Excellent selectivity for closely related isomers.[1][2][3][4] | High efficiency and compatibility with a wide range of detectors. |
Experimental Protocol: Isomeric Purity of Aminobenzoic Acids by Mixed-Mode HPLC
This protocol is a representative example for the separation of 2-, 3-, and 4-aminobenzoic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid (H₃PO₄)
-
Reference standards for 2-, 3-, and 4-aminobenzoic acid
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 20% Acetonitrile in water with 0.1% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 0.3 mg/mL. Create a mixed standard solution containing all three isomers by appropriate dilution of the stock solutions.
-
Sample Solution: Accurately weigh and dissolve the aminobenzoate sample in the mobile phase to achieve a final concentration within the linear range of the method.
3. Chromatographic Conditions:
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20% Acetonitrile, 0.1% H₃PO₄ in water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
4. Data Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of the three isomers.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the area percentage of each isomer to determine the isomeric purity. For quantitation of a specific impurity, a calibration curve should be generated.
Gas Chromatography (GC): A Powerful Tool Requiring Derivatization
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, aminobenzoates, being polar and having relatively low volatility, often require derivatization prior to GC analysis to improve their chromatographic properties and prevent peak tailing.[6] Derivatization converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives. Common derivatization reagents include silylating agents (e.g., MBTFA) and alkylating agents.[6]
Once derivatized, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide excellent separation and sensitivity for isomeric analysis.[6][7][8]
Key Considerations for GC Analysis:
-
Derivatization: This additional sample preparation step must be reproducible and drive the reaction to completion to ensure accurate quantification.
-
Column Selection: A mid-polarity capillary column is often a good starting point for the separation of derivatized isomers.
-
Injector and Detector Temperature: Optimization of these parameters is crucial to ensure efficient vaporization of the sample and prevent degradation.
Capillary Electrophoresis (CE): High Efficiency for Charged Species
Capillary Electrophoresis separates molecules based on their differential migration in an electric field. This technique offers extremely high separation efficiency and requires minimal sample and reagent consumption. For aminobenzoate isomers, which are amphoteric, their charge and thus their electrophoretic mobility can be manipulated by adjusting the pH of the background electrolyte (BGE).
Methods like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are applicable. In CZE, separation is based on differences in the charge-to-size ratio of the analytes.[9] MEKC introduces micelles into the BGE, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer.[10][11][12] The use of chiral selectors in the BGE can also enable the separation of enantiomers.[11]
Performance Characteristics of CE:
-
High Efficiency: CE can generate a very large number of theoretical plates, leading to sharp peaks and excellent resolution.
-
Low Consumption: The technique uses nanoliter injection volumes and microliters of reagents.
-
Method Development: Separation selectivity can be readily tuned by altering the BGE composition, pH, and additives like cyclodextrins.[9]
One study demonstrated the baseline separation of ortho- and para-aminobenzoic acid using a phosphate or histidine-based BGE, where temperature was used as a tool to fine-tune selectivity.[9]
Visualizing the Workflow
A systematic approach is crucial for developing and validating a method for determining isomeric purity. The following diagram illustrates a typical workflow.
Conclusion
The choice of analytical method for determining the isomeric purity of aminobenzoates depends on several factors, including the specific isomers of interest, the required sensitivity, and the available instrumentation.
-
HPLC , particularly mixed-mode chromatography, is a highly effective and versatile first choice for the separation of common positional isomers, offering excellent resolution and robustness.
-
GC is a powerful technique, especially when coupled with MS for identification, but typically requires a derivatization step, adding complexity to the sample preparation.
-
CE provides exceptional separation efficiency and is ideal for situations where sample volume is limited, with selectivity being highly tunable through buffer composition.
For regulatory submissions, a thorough method validation in accordance with ICH guidelines is mandatory to demonstrate that the chosen analytical procedure is fit for its intended purpose.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of arylamine isomers by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 12. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The structural framework of a molecule, dictated by its core building blocks, determines its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an objective comparison of Methyl 4-amino-2-isopropoxybenzoate with other key aromatic building blocks, supported by experimental data, to aid in the rational design of novel therapeutics.
This compound is a substituted anthranilate derivative that has garnered interest in medicinal chemistry as a versatile scaffold. Its unique substitution pattern, featuring an amino group for further derivatization, a methyl ester that can be readily hydrolyzed or amidated, and an isopropoxy group that can influence solubility and metabolic stability, makes it an attractive starting point for the synthesis of diverse compound libraries. This guide will compare its utility and performance against two widely employed classes of building blocks: simple p-aminobenzoic acid (PABA) esters and other substituted aminobenzoates, with a focus on their application in the development of kinase inhibitors.
Physicochemical and Synthetic Profile of Building Blocks
The choice of a building block is often a trade-off between synthetic accessibility, cost, and the desired physicochemical properties of the final compound. The isopropoxy group in this compound, for instance, increases lipophilicity compared to unsubstituted or methoxy-substituted analogs, which can impact cell permeability and target engagement.
| Building Block | Molecular Weight ( g/mol ) | LogP (calculated) | Key Synthetic Features |
| This compound | 209.24 | 2.3 | Ortho-isopropoxy group can influence reaction kinetics and provide a vector for optimization. |
| Methyl 4-aminobenzoate | 151.16 | 1.4 | Commercially available and cost-effective; serves as a baseline for comparison. |
| Ethyl 4-aminobenzoate (Benzocaine) | 165.19 | 1.9 | Widely used local anesthetic; provides a slightly more lipophilic alternative to the methyl ester. |
| Methyl 4-amino-3-chlorobenzoate | 185.61 | 2.1 | The chloro substituent can act as a handle for further functionalization and can influence binding affinity. |
Performance in Kinase Inhibitor Synthesis and Biological Activity
Substituted aminobenzoic acid derivatives are prevalent scaffolds in the design of kinase inhibitors, particularly those targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers. The amino group of these building blocks typically serves as an anchor to interact with the hinge region of the kinase.
A comparative analysis of the biological activity of kinase inhibitors derived from these different building blocks reveals the impact of substitution on potency.
| Compound Derivative | Target Kinase | IC50 (nM) | Reference |
| 4-(Arylaminomethyl)benzamide derivative 11 | EGFR | Potent (91% inhibition at 10 nM) | [1][2] |
| 4-(Arylaminomethyl)benzamide derivative 13 | EGFR | Potent (92% inhibition at 10 nM) | [1][2] |
| 4-amino-3-chloro benzoate ester derivative (N5a) | EGFR | Promising Cytotoxicity | [3] |
| Thiazolyl pyrazoline derivative 7g | EGFR | 262 | [4] |
| Thiazolyl pyrazoline derivative 7m | EGFR | 305 | [4] |
| Formononetin derivative 4v | EGFR | 14.5 | [5] |
Note: Direct comparative IC50 values for inhibitors synthesized from this compound were not available in the searched literature. The data presented showcases the potency of inhibitors derived from related aminobenzoate scaffolds.
The data suggests that strategic substitution on the aminobenzoic acid ring can lead to highly potent kinase inhibitors. The trifluoromethylphenyl-containing benzamide derivatives 11 and 13 demonstrate that modifications emanating from the core aminobenzoic acid structure significantly drive inhibitory activity against EGFR.[1][2]
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways. EGFR, a receptor tyrosine kinase, activates multiple downstream pathways upon ligand binding, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
A typical experimental workflow for the synthesis and evaluation of kinase inhibitors derived from these building blocks is outlined below.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Methyl 4-amino-2-isopropoxybenzoate: A 2D NMR Comparison Guide
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For novel compounds such as Methyl 4-amino-2-isopropoxybenzoate, a substituted aromatic ester with potential pharmaceutical applications, precise structural validation is paramount to ensure safety, efficacy, and reproducibility of biological data. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitively establishing atomic connectivity.
This guide provides a comparative framework for validating the structure of this compound using a suite of 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will explore the experimental protocols and present the expected data, contrasting it with a potential isomeric alternative, Methyl 5-amino-2-isopropoxybenzoate, to highlight the discerning power of these methods.
Predicted 1D NMR Spectral Data
Before delving into 2D NMR, a foundational understanding of the 1D ¹H and ¹³C NMR spectra is essential. The tables below summarize the predicted chemical shifts for this compound and its isomer, Methyl 5-amino-2-isopropoxybenzoate. These predictions are based on established chemical shift principles for substituted benzene rings.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | This compound | Methyl 5-amino-2-isopropoxybenzoate |
| H3 | ~6.2 (d) | ~7.1 (dd) |
| H5 | ~6.1 (dd) | ~7.3 (d) |
| H6 | ~7.6 (d) | ~6.9 (d) |
| OCH(CH₃)₂ | ~4.5 (septet) | ~4.6 (septet) |
| OCH(CH ₃)₂ | ~1.3 (d) | ~1.4 (d) |
| OCH₃ | ~3.8 (s) | ~3.8 (s) |
| NH₂ | ~4.0 (br s) | ~4.1 (br s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | Methyl 5-amino-2-isopropoxybenzoate |
| C1 | ~110 | ~115 |
| C2 | ~158 | ~157 |
| C3 | ~100 | ~124 |
| C4 | ~150 | ~118 |
| C5 | ~105 | ~132 |
| C6 | ~133 | ~119 |
| C=O | ~167 | ~166 |
| OC H(CH₃)₂ | ~71 | ~70 |
| OCH(C H₃)₂ | ~22 | ~22 |
| OCH₃ | ~52 | ~52 |
2D NMR for Structural Elucidation: A Comparative Workflow
The definitive assignment of the substitution pattern on the aromatic ring is achieved through 2D NMR experiments that reveal through-bond correlations between nuclei. The general workflow for this validation process is outlined below.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocols
General: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample is prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The standard cosygpqf pulse program is used. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). The hsqcedetgpsp pulse program is employed to provide editing, which differentiates CH/CH₃ from CH₂ signals. The spectral width is set to 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range correlations between protons and carbons, typically over two to three bonds. The hmbcgplpndqf pulse program is utilized. The long-range coupling delay (D6) is optimized for a coupling constant of 8 Hz to observe correlations to quaternary carbons.
Comparative 2D NMR Data Analysis
The key to distinguishing between this compound and its isomer lies in the long-range correlations observed in the HMBC spectrum.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Proton | Correlating Nuclei |
| COSY | H5 | H6, H3 |
| H6 | H5 | |
| H3 | H5 | |
| HSQC | H3 | C3 |
| H5 | C5 | |
| H6 | C6 | |
| OCH | OC H(CH₃)₂ | |
| OCH(CH ₃)₂ | OCH(C H₃)₂ | |
| OCH₃ | OCH₃ | |
| HMBC | H6 | C2, C4, C=O |
| H3 | C1, C5 | |
| H5 | C1, C3, C4 | |
| OCH | C2, OCH(C H₃)₂ | |
| OCH₃ | C=O |
Table 4: Expected Key 2D NMR Correlations for Methyl 5-amino-2-isopropoxybenzoate (Alternative)
| Experiment | Proton | Correlating Nuclei |
| COSY | H3 | H4 |
| H4 | H3, H6 | |
| H6 | H4 | |
| HSQC | H3 | C3 |
| H4 | C4 | |
| H6 | C6 | |
| OCH | OC H(CH₃)₂ | |
| OCH(CH ₃)₂ | OCH(C H₃)₂ | |
| OCH₃ | OCH₃ | |
| HMBC | H6 | C2, C4, C5 |
| H3 | C1, C5 | |
| OCH | C2, OCH(C H₃)₂ | |
| OCH₃ | C=O |
The critical differentiating correlations are highlighted in the HMBC data. For this compound, the proton at H6 is expected to show a correlation to the carbonyl carbon (C=O), confirming their para relationship. This correlation would be absent for the 5-amino isomer.
Caption: Key HMBC correlations for this compound.
Conclusion
The structural validation of this compound can be unequivocally achieved through a systematic application of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the through-bond correlations observed in COSY, HSQC, and particularly HMBC spectra are essential for definitive proof of the substitution pattern on the aromatic ring. By comparing the expected correlations for the target molecule with those of a potential isomer, this guide demonstrates the power and necessity of 2D NMR in modern chemical research and drug development, ensuring the integrity of the compounds under investigation. The combination of these techniques provides a robust and reliable method for the structural elucidation of novel small molecules.
Comparative Guide to the Kinetic Studies of Reactions with Substituted Aminobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic studies of reactions involving substituted aminobenzoate esters, a class of compounds with significant applications in the pharmaceutical and chemical industries. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction mechanisms and workflows, this document aims to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Executive Summary
Substituted aminobenzoate esters are crucial intermediates in the synthesis of a wide range of organic molecules, including local anesthetics like benzocaine. The position of the amino group and the nature of other substituents on the aromatic ring, as well as the type of ester group, significantly influence their reactivity in various chemical transformations. This guide focuses on three key reactions: hydrolysis, aminolysis, and transesterification, providing a comparative analysis of their kinetic profiles. Understanding these kinetics is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecules with desired properties.
Comparative Analysis of Reaction Kinetics
The reactivity of substituted aminobenzoate esters is predominantly governed by the interplay of electronic and steric effects of the substituents, as well as the reaction conditions. This section presents a comparative analysis of the kinetic data for hydrolysis, aminolysis, and transesterification reactions.
Hydrolysis Kinetics
The hydrolysis of aminobenzoate esters, particularly the ortho-isomers, has been a subject of detailed kinetic investigation. The proximity of the amino group to the ester functionality in 2-aminobenzoate esters leads to a remarkable rate enhancement due to intramolecular general base catalysis.
Table 1: Comparison of Pseudo-First-Order Rate Constants (kobsd) for the Hydrolysis of Substituted Aminobenzoate Esters
| Ester | Position of Amino Group | Ester Group | Temperature (°C) | pH Range (pH-independent region) | kobsd (s⁻¹) | Rate Enhancement vs. para-isomer | Reference |
| Phenyl 2-aminobenzoate | ortho | Phenyl | 50 | 4-9 | 1.0 x 10⁻⁴ | ~50-100 fold | [1][2][3] |
| p-Nitrophenyl 2-aminobenzoate | ortho | p-Nitrophenyl | 50 | >4 | 2.0 x 10⁻³ | - | [1] |
| Trifluoroethyl 2-aminobenzoate | ortho | Trifluoroethyl | 50 | 4-8 | Similar to Phenyl 2-aminobenzoate | - | [3] |
| Phenyl 4-aminobenzoate | para | Phenyl | 80 | 3-8.5 | 1.0 x 10⁻⁴ | - | [1] |
| Ethyl p-bromobenzoate | para (bromo substituent) | Ethyl | - | - | t1/2 = 12 min | - | [4] |
| Ethyl m-bromobenzoate | meta (bromo substituent) | Ethyl | - | - | t1/2 = 25 min | - | [4] |
| Ethyl o-bromobenzoate | ortho (bromo substituent) | Ethyl | - | - | t1/2 = 15 min | - | [4] |
Note: The rate enhancement for the 2-aminobenzoate ester is significant, highlighting the catalytic role of the ortho-amino group.[1][3] The hydrolysis of 2-aminobenzoate esters is notably faster than their para-substituted counterparts, with rate enhancements reported to be in the range of 50-100 fold.[1][2][3]
Aminolysis and Transesterification Kinetics
Quantitative kinetic data for the aminolysis and transesterification of a systematic series of substituted aminobenzoate esters is less readily available in the literature compared to hydrolysis. However, the principles of substituent effects and reaction mechanisms can be inferred from studies on related ester systems.
-
Aminolysis: The reaction of esters with amines is a fundamental process for amide bond formation. The nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon are key factors. Electron-withdrawing groups on the benzoate ring are expected to accelerate the reaction, while electron-donating groups would have the opposite effect.
-
Transesterification: This equilibrium reaction involves the exchange of the alcohol moiety of an ester. The reaction is typically catalyzed by acids or bases. The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product.
Further experimental studies are required to populate a comprehensive comparative table for the aminolysis and transesterification kinetics of substituted aminobenzoate esters.
Experimental Protocols
This section provides detailed methodologies for the kinetic analysis of reactions involving substituted aminobenzoate esters.
Protocol for Hydrolysis Kinetic Studies
This protocol is adapted from the studies on the hydrolysis of 2-aminobenzoate esters.[1]
Materials:
-
Substituted aminobenzoate ester of interest
-
Acetonitrile (for stock solutions)
-
Potassium chloride (for maintaining ionic strength)
-
A series of buffers (e.g., acetate, phosphate, borate) to cover the desired pH range
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the aminobenzoate ester in acetonitrile.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions of known pH and ionic strength (e.g., 0.1 M KCl).
-
Kinetic Measurement: a. Equilibrate the buffer solution in a quartz cuvette to the desired temperature (e.g., 50 °C) in the spectrophotometer. b. Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette. c. Monitor the reaction by recording the change in absorbance at a wavelength where the product (e.g., the corresponding aminobenzoic acid or phenolate) has a strong absorbance distinct from the reactant ester. d. Continue data collection for at least 3-5 half-lives.
-
Data Analysis: a. The pseudo-first-order rate constant (kobsd) is obtained by fitting the absorbance versus time data to a first-order exponential equation. b. Plot log(kobsd) versus pH to determine the pH-rate profile.
Visualizing Reaction Mechanisms and Workflows
Graphical representations are invaluable for understanding complex chemical processes. This section provides diagrams for the key reaction mechanism and a general experimental workflow using the DOT language for Graphviz.
Intramolecular General Base Catalysis in the Hydrolysis of 2-Aminobenzoate Esters
Caption: Intramolecular general base catalysis in the hydrolysis of 2-aminobenzoate esters.
General Experimental Workflow for Kinetic Studies
Caption: A generalized experimental workflow for kinetic analysis of ester reactions.
Conclusion and Future Directions
The kinetic studies of reactions involving substituted aminobenzoate esters reveal the profound influence of molecular structure on reactivity. The intramolecular catalysis observed in the hydrolysis of 2-aminobenzoate esters provides a clear example of how neighboring group participation can dramatically accelerate reaction rates.
While significant progress has been made in understanding the hydrolysis of these compounds, there is a clear need for more comprehensive kinetic studies on their aminolysis and transesterification reactions. A systematic investigation involving a wider range of substituents on both the aromatic ring and the ester group would provide a more complete picture of the structure-reactivity relationships. Such data would be invaluable for the rational design of synthetic routes and the development of new molecules with tailored properties for pharmaceutical and other applications. Future work should focus on generating robust quantitative data for these reactions and further elucidating their detailed mechanisms.
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isomers of Aminobenzoates Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of aminobenzoate isomers—ortho, meta, and para—are critical for ensuring drug safety, efficacy, and quality control. Mass spectrometry offers a powerful suite of tools for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of mass spectrometric techniques for distinguishing aminobenzoate isomers, supported by experimental data and detailed protocols.
The subtle differences in the positions of the amino and carboxyl groups on the benzene ring of aminobenzoic acid isomers lead to distinct physicochemical properties that can be exploited for their separation and identification using mass spectrometry. The primary strategies involve chromatographic separation coupled with mass spectrometric detection (LC-MS) and the analysis of unique fragmentation patterns in tandem mass spectrometry (MS/MS). More advanced techniques like ion mobility spectrometry (IMS) offer an additional dimension of separation based on the ions' size, shape, and charge.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique for differentiating aminobenzoate isomers depends on the specific requirements of the analysis, such as the need for quantification, high-throughput screening, or detailed structural elucidation. While liquid chromatography provides the initial separation, the mass spectrometer's capabilities in distinguishing isomers are paramount.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a cornerstone technique for isomer differentiation. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, unique fragmentation "fingerprints" for each isomer can be generated. The relative abundances of these fragment ions can be used for identification and even relative quantification.
The fragmentation of aminobenzoate isomers is significantly influenced by the position of the amino group, a phenomenon known as the "ortho effect" for the 2-aminobenzoate isomer. This effect leads to characteristic fragmentation pathways that are distinct from the meta and para isomers.
Key Fragmentation Pathways:
-
Ortho-Aminobenzoic Acid: The proximity of the amino and carboxylic acid groups in the ortho isomer facilitates a characteristic loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule.
-
Meta- and Para-Aminobenzoic Acid: These isomers typically exhibit a primary loss of a hydroxyl radical (•OH) followed by the loss of CO.
The choice of ionization method also plays a crucial role. While electrospray ionization (ESI) is common for LC-MS, electron ionization (EI) can provide highly detailed fragmentation patterns, especially after derivatization of the isomers.
Quantitative Data Summary
A direct quantitative comparison of different mass spectrometry techniques for all three aminobenzoate isomers is not extensively available in a single study. However, data from various sources on LC-MS/MS methods for p-aminobenzoic acid (PABA) provide insights into the performance of this technique.
| Parameter | LC-MS/MS for p-Aminobenzoic Acid | Reference |
| Linearity Range | 0.02–10 µg/mL | |
| Limit of Detection (LOD) | 5 ng/mL | |
| Intra-day Precision (RSD) | ≤5.81% | |
| Inter-day Precision (RSD) | ≤5.81% | |
| Accuracy (Relative Error) | ≤6.52% |
Experimental Protocols
Protocol 1: LC-MS/MS for Simultaneous Quantification of p-Aminobenzoic Acid (PABA) and its Metabolites
This method was developed for the simultaneous quantification of PABA and its glycine conjugation metabolites in human urine.
1. Sample Preparation:
- Human urine samples are used directly after ingestion of PABA.
2. Liquid Chromatography:
- Column: Information not specified in the abstract.
- Mobile Phase: Information not specified in the abstract.
- Flow Rate: Information not specified in the abstract.
3. Mass Spectrometry:
- Instrument: Tandem mass spectrometer.
- Ionization Mode: Information not specified in the abstract.
- Scan Type: Multiple Reaction Monitoring (MRM).
Protocol 2: LC-MS/MS for Simultaneous Determination of Procaine and p-Aminobenzoic Acid (PABA)
This method details the simultaneous determination of procaine and its metabolite PABA in a biological matrix.
1. Sample Preparation:
- Simple protein precipitation of the sample.
2. Liquid Chromatography:
- Column: XTerra MS C18 column.
- Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.
- Flow Rate: 0.2 mL/min.
3. Mass Spectrometry:
- Instrument: Quattro Micro mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Procaine: m/z 237 → 100
- PABA: m/z 138 → 120
Visualizing Experimental Workflows and Fragmentation Pathways
General Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of aminobenzoate isomers using LC-MS/MS.
Fragmentation Pathways of Aminobenzoic Acid Isomers
Caption: Simplified fragmentation pathways for aminobenzoic acid isomers in MS/MS.
The Role of Ion Mobility Spectrometry (IMS)
Ion mobility spectrometry (IMS) is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation to LC and MS, which can be particularly useful for distinguishing isomers that are difficult to separate by chromatography alone.
When coupled with mass spectrometry (IMS-MS), this technique can resolve isomeric ions with identical mass-to-charge ratios but different collision cross-sections (CCS), which is a measure of their three-dimensional shape in the gas phase. While specific applications of IMS for the comprehensive differentiation of all three aminobenzoate isomers are not yet widely published, the technique holds significant promise for this challenging separation.
Conclusion
Differentiating isomers of aminobenzoates is a critical analytical challenge that can be effectively addressed using mass spectrometry. Tandem mass spectrometry, particularly when coupled with liquid chromatography, provides a robust method for both identification and quantification based on characteristic fragmentation patterns. The "ortho effect" is a key diagnostic feature for distinguishing 2-aminobenzoic acid from its meta and para counterparts. While detailed quantitative comparisons of different MS techniques are still an area for further research, the existing LC-MS/MS methods demonstrate excellent sensitivity and reproducibility for the analysis of p-aminobenzoic acid. The advancement of techniques like ion mobility spectrometry is expected to further enhance the capabilities for comprehensive isomer differentiation in the future. Researchers should carefully consider the specific analytical needs to select the most appropriate mass spectrometric workflow for their application.
The Isopropoxy Group: A Key Player in the Bioactivity of Benzoate Derivatives
A comprehensive analysis of the isopropoxy functional group reveals its significant influence on the antimicrobial, anticancer, and anti-inflammatory properties of benzoate derivatives. The substitution of an isopropoxy group onto a benzoate scaffold can modulate its biological activity, often enhancing its therapeutic potential compared to unsubstituted or other alkoxy-substituted analogues.
This guide provides a comparative overview of the bioactivity of isopropoxy-substituted benzoate derivatives, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these compounds.
Comparative Bioactivity of Isopropoxy Benzoate Derivatives
The introduction of an isopropoxy group can significantly alter the physicochemical properties of a benzoate derivative, such as its lipophilicity, steric bulk, and electronic characteristics. These changes, in turn, can affect how the molecule interacts with biological targets, leading to enhanced or modified bioactivity.
Antimicrobial Activity
Studies have shown that the presence and position of an isopropoxy group on a benzoate derivative can influence its antimicrobial efficacy. For instance, a comparative study on a series of benzoic acid amides demonstrated that while the conjugation with amino acid esters significantly improved the antimicrobial attributes of sorbic acid, a similar enhancement was not observed for benzoic acid amide derivatives.[1] However, research on 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole derivatives has highlighted their potential as antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Benzoate Derivatives
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | B. subtilis, S. aureus | MIC: 0.17 mM, 0.50 mM respectively | [1] |
| 4-hydroxy benzoic acid derivatives | Bacteria and Fungi | pMICam up to 1.50 µM/ml | [2] |
| p-amino benzoic acid derivatives | Gram-positive and Gram-negative bacteria | pMICbs up to 2.11 µM/ml | [3] |
Anticancer Activity
The isopropoxy group has been incorporated into various molecular scaffolds, including chalcones (which are structurally related to benzoates), to enhance their anticancer properties. The presence of alkoxy groups, such as methoxy and potentially isopropoxy, can influence the cytotoxic activity of these compounds against various cancer cell lines.[4] For example, studies on methoxylated chalcones have shown that the number and position of these groups can significantly impact their antiproliferative and proapoptotic activities.[5][6] While direct comparative data for isopropoxy-substituted chalcones is limited, the general trend suggests that alkoxy substitution is a viable strategy for enhancing anticancer efficacy. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[7]
Table 2: Comparative Anticancer Activity of Alkoxy-Substituted Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
| 4-Methoxychalcone | B-16 (mouse melanoma), 3T3 (mouse fibroblasts) | >50 µM | [7] |
| Licochalcone A | Hep-2, B-16, A549, 3T3 | 25.89 µM (B-16) | [7] |
| 2'-hydroxy-2'',5''-dimethoxychalcone | Canine lymphoma and leukemia cell lines | Selective antiproliferative activity | [5][6] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma and leukemia cell lines | Selective antiproliferative activity | [5][6] |
| 3,4,5-Trimethoxylated chalcones | Colorectal and prostatic cancer cells | IC50 in the range of 1-18 µM | [8] |
Anti-inflammatory Activity
Table 3: Comparative Anti-inflammatory Activity of Benzoate and Related Derivatives
| Compound/Derivative | Assay Model | Key Findings | Reference |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Comparable activity to diclofenac | [12] |
| Piroxicam analogues | Acetic acid-induced writhing and carrageenan-induced peritonitis | Potent antinociceptive and anti-inflammatory prototypes | [10] |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing and hot plate | Reduced painful activity by 74-75% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the bioactivities discussed.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
-
Broth Microdilution Method:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
-
Agar Well Diffusion Method:
-
Prepare agar plates seeded with the test microorganism.
-
Create wells of a defined diameter in the agar.
-
Add a specific volume of the test compound solution at different concentrations into the wells.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the zone of inhibition around each well to assess the antimicrobial activity.[14]
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[2][5][15]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.
-
Administer the test compound or a reference drug (e.g., indomethacin) to a group of animals (typically rats or mice) via an appropriate route (e.g., oral or intraperitoneal).
-
After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group (which received only the vehicle and carrageenan).[16][17][18][19]
Signaling Pathways and Molecular Mechanisms
The bioactivity of benzoate derivatives, including those with an isopropoxy group, is often mediated through their interaction with specific signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival.[20] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs. Many natural and synthetic compounds exert their effects by inhibiting the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[11][20]
Caption: Inhibition of the NF-κB signaling pathway by isopropoxy benzoate derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21] Chalcones, which are structurally related to benzoates, have been shown to exert their antiproliferative effects by modulating the MAPK pathway.[16][17] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[18]
Caption: Modulation of the MAPK signaling pathway by isopropoxy chalcones.
Conclusion
The isopropoxy group serves as a valuable functional moiety in the design of bioactive benzoate derivatives. Its impact on the antimicrobial, anticancer, and anti-inflammatory properties of these compounds is evident from the available literature. While direct comparative studies are still needed to fully elucidate the structure-activity relationships, the existing data strongly suggest that the incorporation of an isopropoxy group is a promising strategy for the development of novel therapeutic agents. Further research focusing on the systematic comparison of different alkoxy substituents and the elucidation of their precise mechanisms of action will be instrumental in advancing this field.
References
- 1. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chalcone-methoxy-derivatives-exhibit-antiproliferative-and-proapoptotic-activity-on-canine-lymphoma-and-leukemia-cells - Ask this paper | Bohrium [bohrium.com]
- 7. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK signaling pathway | Abcam [abcam.com]
"comparative analysis of Methyl 4-amino-2-isopropoxybenzoate in solution-phase vs. solid-phase synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of small organic molecules like Methyl 4-amino-2-isopropoxybenzoate, a potential building block in medicinal chemistry, can be approached through various methodologies. The two primary strategies, solution-phase and solid-phase synthesis, offer distinct advantages and disadvantages. This guide provides an objective comparison of these two approaches for the preparation of this compound, supported by detailed experimental protocols and workflow visualizations to aid in selecting the most suitable method for specific research and development needs.
Data Presentation: A Comparative Overview
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Overall Yield | Generally lower due to losses during multi-step workups and purifications. | Can be higher due to the elimination of intermediate purification steps. |
| Purity of Final Product | Dependent on the efficiency of each purification step (e.g., extraction, crystallization, chromatography). | Often high after cleavage from the resin, as excess reagents and soluble byproducts are washed away. |
| Reaction Time | Typically longer due to the time required for individual reaction workups and purifications. A synthesis requiring multiple days is common.[1] | Significantly faster as reactions are driven to completion with excess reagents and purification involves simple washing. A multi-step synthesis can be completed in a shorter timeframe.[1] |
| Scalability | More readily scalable to produce larger quantities (gram to kilogram scale). | Typically limited to smaller scale (milligram to gram) synthesis, although large-scale solid-phase synthesis is possible with specialized equipment. |
| Purification | Involves classical techniques like extraction, crystallization, and column chromatography for each intermediate. | Simplified purification, primarily involving washing the resin-bound product. The final product is purified after cleavage from the solid support.[1] |
| Automation | Less amenable to full automation. | Highly suitable for automation, enabling high-throughput synthesis of compound libraries. |
| Cost-Effectiveness | Can be more cost-effective for large-scale synthesis due to cheaper reagents and solvents. | The cost of resins and specialized reagents can be higher, making it more expensive for single-compound synthesis but cost-effective for libraries. |
Experimental Protocols
Solution-Phase Synthesis of this compound
This multi-step solution-phase synthesis is adapted from a patented method for a structurally related precursor and a standard esterification process.[2]
Step 1: Synthesis of a Protected Precursor (adapted from CN111559967B) A detailed multi-step process starting from commercially available materials is employed to synthesize 4-amino-2-isopropoxybenzoic acid. This involves protection of functional groups, nitration, etherification, oxidation, and reduction.
Step 2: Fischer Esterification of 4-amino-2-isopropoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 4-amino-2-isopropoxybenzoic acid in 10 volumes of methanol.
-
Acid Catalysis: Carefully add 0.1 to 0.2 equivalents of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Hypothetical Solid-Phase Synthesis of this compound
This proposed solid-phase synthesis is based on established methodologies for attaching carboxylic acids to solid supports and subsequent on-resin modifications.
Step 1: Immobilization of 4-amino-2-isopropoxybenzoic Acid on a Solid Support
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Precursor Preparation: In a separate flask, dissolve 2.0 equivalents of N-Fmoc-4-amino-2-isopropoxybenzoic acid and 4.0 equivalents of diisopropylethylamine (DIPEA) in DCM.
-
Resin Loading: Add the precursor solution to the swollen resin and shake at room temperature for 4 hours.
-
Capping: Add methanol to cap any unreacted sites on the resin and shake for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol, then dry under vacuum.
Step 2: On-Resin Deprotection and Esterification
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Esterification: This step is not directly applicable in this context as the methyl ester is the target. A more logical solid-phase approach would be to synthesize the acid and cleave it, followed by solution-phase esterification, or to use a different linker strategy. For a direct solid-phase approach to the ester, one might consider building the molecule on the resin in a different order.
A more practical solid-phase approach would involve synthesizing the target acid on the resin and then cleaving it for subsequent esterification in solution, or alternatively, attaching a precursor alcohol to the resin and then building the aromatic ring system.
Visualization of Synthesis Workflows
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: A generalized workflow for the solid-phase synthesis approach.
References
Safety Operating Guide
Proper Disposal of Methyl 4-amino-2-isopropoxybenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a procedural guide for the safe disposal of Methyl 4-amino-2-isopropoxybenzoate, a compound utilized in various research and development applications.
Note: The following procedures are based on general best practices for laboratory chemical disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a certified fume hood. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Storage:
-
Store waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound designated for disposal.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
-
Professional Disposal:
-
The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).
-
At the TSDF, the chemical will be managed in an environmentally responsible manner, likely through incineration or other approved chemical treatment methods.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Methyl 4-amino-2-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-amino-2-isopropoxybenzoate. The following procedures are based on a conservative assessment of hazards associated with structurally similar aromatic amines and benzoates, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation based on analogous compounds, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile gloves (ensure appropriate thickness and check for breakthrough times if available for similar chemicals). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact, which may cause irritation or allergic reactions. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator for organic vapors and particulates is recommended. | Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Gather all necessary PPE as outlined in Table 1.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE before entering the designated handling area.
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Avoid generating dust.[2]
-
Use spark-proof tools and equipment.
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Keep containers tightly sealed to prevent contamination and degradation.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the waste container in a designated secondary containment area.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
